Cyclobenzaprine N-oxide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVULMRJHWMZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216929 | |
| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6682-26-4 | |
| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBENZAPRINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP3TV1XES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclobenzaprine N-oxide: A Comprehensive Technical Guide on its Role as a Key Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, undergoes extensive metabolism in the liver, leading to the formation of various metabolites. Among these, cyclobenzaprine N-oxide has been identified as a significant product of the oxidative metabolism of the parent drug. This technical guide provides an in-depth overview of this compound, summarizing its formation, identification, and analytical quantification. The document details the enzymatic pathways involved, presents quantitative data in a structured format, and outlines the experimental protocols utilized in its study. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolism studies.
Introduction
Cyclobenzaprine is a centrally acting muscle relaxant structurally related to tricyclic antidepressants.[1] It is primarily used for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1] Following oral administration, cyclobenzaprine is well-absorbed and undergoes extensive hepatic metabolism.[2][3] Understanding the metabolic fate of cyclobenzaprine is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use. One of the key metabolic pathways is the oxidation of the tertiary amine group, resulting in the formation of this compound.[4][5][6] This metabolite has been identified in both in vitro and in vivo studies.[4][7]
Metabolic Pathway of this compound Formation
The biotransformation of cyclobenzaprine to its N-oxide metabolite is an oxidative process primarily occurring in the liver. This reaction involves the addition of an oxygen atom to the nitrogen atom of the dimethylamino group.
While cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, are known to be involved in the overall metabolism of cyclobenzaprine, the N-oxidation of tertiary amines can also be catalyzed by Flavin-containing monooxygenases (FMOs).[2][5][8] The relative contribution of these enzyme systems to the formation of this compound is an area of ongoing research.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the analytical methods for cyclobenzaprine and the pharmacokinetic parameters of the parent drug. While specific quantitative data for this compound formation is not extensively available in the public domain, the provided information is essential for studies aiming to quantify this metabolite.
Table 1: Analytical Methods for Cyclobenzaprine Quantification
| Analytical Technique | Matrix | LLOQ | Linearity Range | Reference |
| LC-MS/MS | Human Plasma | 0.25 ng/mL | 0.25 - 15 ng/mL | [9] |
| LC-ESI-MS/MS | Human Plasma | 0.049 ng/mL | 0.049 - 29.81 ng/mL | [10] |
| LC-MS/MS | Dog Plasma | 0.0200 ng/mL | 0.0200 - 10.0 ng/mL | [11] |
| HPLC-UV | Human Plasma | 1.0 ng/mL | 1.0 - 49.0 ng/ml | [12] |
Table 2: Pharmacokinetic Parameters of Cyclobenzaprine (Immediate-Release)
| Parameter | Value | Species | Reference |
| Bioavailability | 33-55% | Human | [12] |
| Protein Binding | ~93% | Human | [2] |
| Elimination Half-life | 18 hours (range 8-37 hours) | Human | [1][13] |
| Clearance | 0.7 L/min | Human | [2][13] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible study of drug metabolism. The following sections outline the general methodologies for in vitro and in vivo studies of this compound formation, as well as the analytical procedures for its identification and quantification.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes the general procedure for studying the formation of this compound in a controlled in vitro environment.
References
- 1. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation of cyclobenzaprine from biological samples and its determination by thin-layer chromatography followed by densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmascholars.com [pharmascholars.com]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
In Vitro Metabolism of Cyclobenzaprine to N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. One of the key metabolic pathways is the N-oxidation of the tertiary amine group, resulting in the formation of cyclobenzaprine N-oxide. Understanding the in vitro metabolism of cyclobenzaprine, particularly the N-oxidation pathway, is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall disposition. This technical guide provides an in-depth overview of the in vitro metabolism of cyclobenzaprine to its N-oxide metabolite, summarizing key enzymatic pathways, detailed experimental protocols, and quantitative analytical methodologies.
Introduction
Cyclobenzaprine is a centrally acting muscle relaxant structurally related to tricyclic antidepressants. Its therapeutic efficacy is attributed to its activity within the central nervous system, primarily at the brain stem. The biotransformation of cyclobenzaprine is a critical determinant of its clinical pharmacology. The liver is the primary site of cyclobenzaprine metabolism, where it is converted to various metabolites, including the pharmacologically less active N-oxide form. This guide focuses specifically on the in vitro characterization of the N-oxidation of cyclobenzaprine.
Enzymatic Pathways of Cyclobenzaprine N-Oxidation
The in vitro metabolism of cyclobenzaprine is primarily mediated by cytochrome P450 (CYP) enzymes and potentially by flavin-containing monooxygenases (FMOs). While CYP enzymes, particularly CYP3A4 and CYP1A2, are known to be heavily involved in the N-demethylation of cyclobenzaprine, the specific enzymes responsible for N-oxidation are less definitively characterized.[1] However, based on the metabolism of other tertiary amine-containing drugs, FMOs are strong candidates for catalyzing this reaction.
Key Enzymes Implicated in Cyclobenzaprine Metabolism:
| Enzyme Family | Specific Isoform(s) | Primary Metabolic Pathway | Evidence |
| Cytochrome P450 (CYP) | CYP3A4, CYP1A2, CYP2D6 (minor role) | N-demethylation | Inhibition studies with selective inhibitors and antibodies have demonstrated the primary role of CYP3A4 and CYP1A2 in the formation of desmethylcyclobenzaprine.[1] |
| Flavin-containing Monooxygenases (FMOs) | Not explicitly determined for cyclobenzaprine | N-oxidation (putative) | FMOs are known to catalyze the N-oxidation of a wide range of xenobiotics containing a tertiary amine functional group. |
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro experiment to assess the metabolism of cyclobenzaprine to its N-oxide metabolite using human liver microsomes.
Materials and Reagents
-
Cyclobenzaprine hydrochloride (analytical standard)
-
This compound (analytical standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
In Vitro Incubation Assay
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of cyclobenzaprine in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.
-
In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.4), MgCl₂ (3 mM), and the NADPH regenerating system.
-
Add the pooled human liver microsomes to the buffer mixture to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Add cyclobenzaprine stock solution to the pre-incubated microsome mixture to achieve the desired final substrate concentration (e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of the Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the incubation).
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Analytical Methodology: LC-MS/MS Quantification
The quantification of cyclobenzaprine and its N-oxide metabolite is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Table of LC-MS/MS Parameters for Cyclobenzaprine Analysis:
| Parameter | Condition 1 | Condition 2 |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Cyano (CN), 2.1 x 100 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium acetate in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile |
| Gradient | Isocratic or gradient elution | Isocratic or gradient elution |
| Flow Rate | 0.3 - 0.5 mL/min | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Cyclobenzaprine) | m/z 276.2 → 216.2 | m/z 276.2 → 231.1 |
| MRM Transition (this compound) | m/z 292.2 → 216.2 | m/z 292.2 → 231.1 |
Note: The specific MRM transitions for this compound may need to be optimized based on the instrument and experimental conditions.
Data Presentation and Analysis
Example Data Table for In Vitro Metabolism of Cyclobenzaprine:
| Time (min) | Cyclobenzaprine Concentration (µM) | This compound Concentration (µM) |
| 0 | 1.00 | 0.00 |
| 5 | 0.92 | 0.08 |
| 15 | 0.75 | 0.25 |
| 30 | 0.55 | 0.45 |
| 60 | 0.30 | 0.70 |
Visualizations
The following diagrams illustrate the metabolic pathway and a typical experimental workflow.
Caption: Metabolic pathways of cyclobenzaprine.
Caption: In vitro metabolism experimental workflow.
Conclusion
The in vitro N-oxidation of cyclobenzaprine is a significant metabolic pathway that contributes to its overall clearance. This technical guide has provided a framework for investigating this pathway, including the potential enzymatic players, detailed experimental protocols, and robust analytical methods. While the primary enzymes responsible for cyclobenzaprine N-demethylation have been identified as CYP3A4 and CYP1A2, further research is warranted to definitively elucidate the specific FMO and/or CYP isoforms responsible for its N-oxidation. The methodologies and information presented herein serve as a valuable resource for researchers and scientists in the field of drug metabolism and development.
References
The Pharmacology of Cyclobenzaprine N-oxide: A Technical Whitepaper for Drug Development Professionals
An In-depth Examination of a Key Metabolite of the Centrally Acting Muscle Relaxant, Cyclobenzaprine
Abstract
Cyclobenzaprine is a widely prescribed centrally acting skeletal muscle relaxant structurally related to tricyclic antidepressants. Its therapeutic effects are attributed to its complex pharmacological profile, which includes actions on multiple neurotransmitter systems within the central nervous system (CNS). The metabolism of cyclobenzaprine is extensive, leading to the formation of several metabolites, including Cyclobenzaprine N-oxide. This technical guide provides a comprehensive overview of the current understanding of the pharmacological activity of this compound, primarily focusing on its formation, metabolic fate, and its relationship to the parent compound. While direct pharmacological data on this compound is limited in publicly available literature, this paper collates existing information to support researchers, scientists, and drug development professionals in their understanding of this key metabolite.
Introduction
Cyclobenzaprine is indicated for the short-term treatment of muscle spasms associated with acute, painful musculoskeletal conditions.[1][2] Its mechanism of action is not fully elucidated but is believed to involve the modulation of serotonergic and noradrenergic pathways at the brainstem level, leading to a reduction in tonic somatic motor activity.[2][3] The structural similarity of cyclobenzaprine to tricyclic antidepressants results in a side effect profile that includes drowsiness, dry mouth, and dizziness, primarily due to its antagonist activity at histamine H1, muscarinic acetylcholine, and adrenergic receptors.[4][5]
The biotransformation of cyclobenzaprine is a critical aspect of its overall pharmacological profile. The liver extensively metabolizes the parent drug, primarily through oxidation and N-demethylation, mediated by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.[2] One of the identified metabolites is this compound, a tertiary amine metabolite formed through the oxidation of the dimethylamino group.[6] This document will synthesize the available scientific literature to provide a detailed account of this compound.
Metabolism of Cyclobenzaprine to this compound
This compound is a product of the oxidative metabolism of cyclobenzaprine. In vitro studies utilizing rat liver microsomes have successfully identified this compound as a metabolite.[6] The formation of this N-oxide is a common metabolic pathway for tertiary amines.
Interestingly, it has been noted that liver cytosol possesses reductase activity capable of converting this compound back to its parent amine, cyclobenzaprine.[6] This suggests a potential for a metabolic equilibrium in vivo, where the N-oxide could act as a reservoir for the active parent drug.
Experimental Protocols
In Vitro Metabolism of Cyclobenzaprine:
-
System: Rat liver microsomes.
-
Incubation: Cyclobenzaprine is incubated with rat liver microsomal preparations in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).
-
Extraction: Following incubation, the reaction is stopped (e.g., by adding a cold organic solvent like acetonitrile or methanol). The mixture is then centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected.
-
Analysis: The extracted metabolites are identified and quantified using analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS/MS).
Pharmacological Activity of this compound
Currently, there is a notable scarcity of publicly available data specifically detailing the pharmacological activity of this compound. No quantitative data on its receptor binding affinity (Ki values), potency (IC50/EC50 values) at various targets, or in vivo pharmacological effects have been found in the comprehensive literature search conducted for this whitepaper.
The primary role of this compound appears to be that of a metabolite. Its potential to be reduced back to the pharmacologically active parent compound, cyclobenzaprine, is a significant consideration in understanding the overall duration of action and pharmacokinetics of cyclobenzaprine.
Pharmacological Profile of Cyclobenzaprine (Parent Compound)
To provide context for the potential, yet uncharacterized, activity of its N-oxide metabolite, the pharmacological data for the parent compound, cyclobenzaprine, is summarized below.
Receptor Binding Affinities of Cyclobenzaprine
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
| Serotonin 5-HT2A | 22 | [4] |
| Serotonin 5-HT2B | 31 | [4] |
| Serotonin 5-HT2C | 13 | [4] |
| Serotonin 5-HT6 | 13 | [4] |
| Serotonin 5-HT7 | 37 | [4] |
| Histamine H1 | 1.1 | [4] |
| Adrenergic α1 | 28 | [4] |
| Adrenergic α2 | 110 | [4] |
| Muscarinic M1 | 24 | [4] |
| Muscarinic M2 | 68 | [4] |
| Muscarinic M3 | 46 | [4] |
Note: Lower Ki values indicate stronger binding affinity.
Pharmacokinetic Properties of Cyclobenzaprine
| Parameter | Value | Reference |
| Oral Bioavailability | 33-55% | [4] |
| Protein Binding | 93% | [4] |
| Elimination Half-life | 18 hours (immediate release) | [4] |
| Clearance | 0.7 L/min | [4] |
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathway of Cyclobenzaprine
The following diagram illustrates the major metabolic pathways of cyclobenzaprine, including the formation and potential reduction of this compound.
Caption: Metabolic fate of Cyclobenzaprine.
Experimental Workflow for In Vitro Metabolism Studies
This diagram outlines the typical workflow for identifying metabolites of cyclobenzaprine in a laboratory setting.
References
Cyclobenzaprine N-oxide CAS number and properties
CAS Number: 6682-26-4
This in-depth technical guide provides a comprehensive overview of Cyclobenzaprine N-oxide, a primary metabolite of the muscle relaxant cyclobenzaprine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analytical characterization.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 6682-26-4 | [2][3][4][5][6] |
| Molecular Formula | C₂₀H₂₁NO | [2][3][5] |
| Molecular Weight | 291.4 g/mol (or 291.39 g/mol ) | [2][3][5] |
| Physical Form | A solid; White to Off-White Solid | [2][3] |
| Solubility | Soluble in Chloroform and Methanol | [2] |
| UV max (λmax) | 226 nm | [2] |
Synthesis and Experimental Protocols
The primary route of formation for this compound is through the metabolism of cyclobenzaprine in the liver.[1] It can also be generated through the oxidation of the tertiary amine group of cyclobenzaprine under forced degradation conditions.[6]
Metabolic Synthesis
This compound is produced in the liver by the action of cytochrome P450 enzymes.[5] Specifically, it has been identified as a metabolite after the incubation of cyclobenzaprine with rat liver microsomes.[2] Furthermore, liver cytosol contains reductase activity capable of reducing this compound back to its parent amine, cyclobenzaprine.[1]
Experimental Workflow: Metabolic Production and Identification
The following diagram illustrates a typical workflow for the production and identification of this compound from its parent compound in a laboratory setting.
Pharmacological Properties and Signaling Pathways
The pharmacological activity of this compound is primarily understood in the context of its relationship with cyclobenzaprine. The parent drug is a centrally acting muscle relaxant that is structurally related to tricyclic antidepressants.[7] It is believed to act primarily within the central nervous system at the brain stem to reduce tonic somatic motor activity.[8]
While a specific signaling pathway for this compound has not been elucidated, the mechanism of action of cyclobenzaprine involves the descending serotonergic systems.[9] It is suggested to be a 5-HT2 receptor antagonist.[9] As a metabolite that can be reduced back to the parent compound, the overall pharmacological effect is likely influenced by this metabolic interplay.
Metabolic Pathway of Cyclobenzaprine
The following diagram illustrates the metabolic conversion of cyclobenzaprine to this compound and its potential back-conversion.
Analytical Methods
The identification and quantification of this compound, particularly as a metabolite or degradation product, are typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6] This technique provides the necessary selectivity and sensitivity for its detection in complex biological matrices or pharmaceutical formulations.
Analytical Workflow: Identification in a Formulation
This diagram outlines the general steps for identifying this compound as an impurity in a pharmaceutical product.
References
- 1. 6682-26-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Cyclobenzaprine N-oxide: A Comprehensive Technical Guide on a Key Pharmaceutical Impurity
For Immediate Release
This technical guide provides an in-depth analysis of the discovery, characterization, and quantification of Cyclobenzaprine N-oxide, a significant impurity in the muscle relaxant cyclobenzaprine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the analytical methodologies and degradation pathways associated with this compound.
Introduction
Cyclobenzaprine is a widely prescribed muscle relaxant structurally similar to tricyclic antidepressants.[1] During its formulation development and stability testing, various degradation products have been identified, with this compound emerging as a key impurity.[2][3] Understanding the formation, identification, and quantification of this impurity is crucial for ensuring the safety, efficacy, and quality of cyclobenzaprine drug products. This guide details the scientific investigations into this compound, providing a technical resource for its management in a pharmaceutical setting.
Discovery and Formation of this compound
This compound has been identified as a major oxidation product of cyclobenzaprine through systematic forced degradation studies.[2] These studies, which expose the drug substance to various stress conditions such as acid and base hydrolysis, oxidation, heat, and UV light, are essential for elucidating potential degradation pathways.[2][3] The formation of this compound primarily occurs through the oxidation of the tertiary amine group in the cyclobenzaprine molecule.[2]
Forced degradation studies have shown that oxidative stress, particularly with agents like hydrogen peroxide, is a significant factor in the formation of this compound.[2] Additionally, the N-oxide is also a known metabolite of cyclobenzaprine, formed in the liver.[4]
Degradation Pathway
The primary degradation pathway leading to the formation of this compound involves the direct oxidation of the tertiary amine on the propylidene side chain of the cyclobenzaprine molecule. This transformation is a common metabolic route for tertiary amines and can also be induced by oxidative stress during manufacturing and storage.[2][4]
References
The Enzymatic Architecture of Cyclobenzaprine N-Oxide Formation: A Cytochrome P450-Centric Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, undergoes extensive hepatic metabolism, leading to the formation of various metabolites, including cyclobenzaprine N-oxide. While the N-demethylation pathway of cyclobenzaprine is well-characterized and predominantly mediated by cytochrome P450 (CYP) isoforms CYP3A4 and CYP1A2, the enzymatic machinery responsible for N-oxide formation has been less explicitly defined. This technical guide synthesizes available data to elucidate the pivotal role of cytochrome P450 enzymes in the N-oxidation of cyclobenzaprine. Drawing parallels from structurally similar tricyclic compounds and considering the broader substrate specificities of xenobiotic-metabolizing enzymes, this document posits that CYP3A4 is the principal catalyst in the formation of this compound. While flavin-containing monooxygenases (FMOs) are known to N-oxygenate various tertiary amines, evidence from related compounds suggests a minor, if any, role for FMOs in cyclobenzaprine N-oxidation. This guide provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for in vitro investigation, and quantitative data on enzyme kinetics, offering a critical resource for researchers in drug metabolism and development.
Introduction
Cyclobenzaprine is a centrally acting muscle relaxant structurally related to tricyclic antidepressants.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by hepatic metabolism. The biotransformation of cyclobenzaprine yields several metabolites, with N-demethylation and N-oxidation being key pathways.[2] Understanding the specific enzymes involved in these metabolic routes is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring patient safety. This guide focuses specifically on the formation of this compound, a significant metabolite, and delineates the central role of the cytochrome P450 system in its generation.
Metabolic Pathways of Cyclobenzaprine
Cyclobenzaprine is extensively metabolized in the liver through both oxidative and conjugative pathways.[2] The primary oxidative pathways are N-demethylation and N-oxidation.
-
N-demethylation: This is a major metabolic route, leading to the formation of desmethylcyclobenzaprine. In vitro studies with human liver microsomes and recombinant human CYP isoforms have unequivocally identified CYP3A4 and CYP1A2 as the primary enzymes responsible for this reaction, with a minor contribution from CYP2D6.[3]
-
N-oxidation: This pathway results in the formation of this compound. While direct quantitative studies on the specific enzymes catalyzing this reaction for cyclobenzaprine are limited, evidence from structurally related compounds and the known functions of hepatic enzymes strongly implicates the cytochrome P450 system.
dot
The Role of Cytochrome P450 in N-Oxide Formation
While FMOs are recognized for their role in the N-oxygenation of many xenobiotics, for tricyclic compounds structurally similar to cyclobenzaprine, the evidence points towards a predominant role for CYPs. For instance, the N-oxidation of the atypical antipsychotic clozapine is primarily catalyzed by CYP3A4. Given the structural similarities and the established involvement of CYP3A4 in cyclobenzaprine's major metabolic pathway (N-demethylation), it is highly probable that CYP3A4 is also the key enzyme in the formation of this compound.
Quantitative Data on Cyclobenzaprine Metabolism
The following tables summarize the available quantitative data on the in vitro metabolism of cyclobenzaprine, with a primary focus on the well-characterized N-demethylation pathway, which provides insights into the key enzymes likely involved in N-oxidation.
Table 1: Michaelis-Menten Kinetic Parameters for Cyclobenzaprine N-demethylation by Human Liver Microsomes
| Parameter | Value | Reference |
| Km (μM) | 25 ± 5 | Wang et al., 1996 |
| Vmax (nmol/min/mg protein) | 0.5 ± 0.1 | Wang et al., 1996 |
Table 2: Inhibition of Cyclobenzaprine N-demethylation in Human Liver Microsomes by CYP-Specific Inhibitors
| Inhibitor | Target CYP | Concentration (μM) | % Inhibition | Reference |
| Furafylline | CYP1A2 | 10 | 70 | Wang et al., 1996 |
| Ketoconazole | CYP3A4 | 1 | 85 | Wang et al., 1996 |
| Quinidine | CYP2D6 | 1 | 20 | Wang et al., 1996 |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key in vitro experiments to investigate the role of cytochrome P450 in this compound formation.
In Vitro Incubation with Human Liver Microsomes
Objective: To determine the kinetics of this compound formation in a mixed-enzyme system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Cyclobenzaprine hydrochloride
-
This compound standard
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
Procedure:
-
Prepare a stock solution of cyclobenzaprine in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in the phosphate buffer.
-
In a microcentrifuge tube, combine HLMs (final concentration 0.2-0.5 mg/mL), the NADPH regenerating system, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding cyclobenzaprine to achieve a range of final concentrations (e.g., 1-100 μM).
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring linearity of the reaction.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.
Recombinant Human CYP and FMO Incubation
Objective: To identify the specific CYP and FMO isoforms involved in this compound formation and to determine their kinetic parameters.
Materials:
-
Recombinant human CYP isoforms (e.g., CYP3A4, CYP1A2, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Recombinant human FMO isoforms (e.g., FMO3)
-
Cyclobenzaprine hydrochloride
-
This compound standard
-
NADPH
-
Appropriate buffers for each enzyme system
Procedure:
-
Follow the general incubation procedure outlined in section 5.1, replacing HLMs with the specific recombinant enzyme.
-
Determine the optimal protein concentration and incubation time for each enzyme.
-
Vary the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each isoform that demonstrates activity.
Enzyme Inhibition and Inactivation Studies
Objective: To confirm the role of specific enzyme families (CYPs vs. FMOs) in this compound formation.
Procedure:
-
Chemical Inhibition:
-
Pre-incubate HLMs with selective chemical inhibitors for CYPs (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2) or a general P450 inhibitor (e.g., 1-aminobenzotriazole) before adding cyclobenzaprine.
-
For FMOs, a competitive substrate such as methimazole can be used.
-
-
Heat Inactivation:
-
FMOs are generally more heat-labile than CYPs. Pre-heat HLMs at a specific temperature and duration (e.g., 50°C for 1 minute) to selectively inactivate FMOs before initiating the metabolic reaction.
-
-
Compare the rate of N-oxide formation in the presence and absence of inhibitors or after heat treatment to determine the relative contribution of each enzyme system.
dot
LC-MS/MS Analytical Method
Objective: To develop a sensitive and specific method for the quantification of this compound in in vitro samples.
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from the parent drug and other matrix components.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (M+H)+ → Product ion
-
Internal Standard: Precursor ion (M+H)+ → Product ion
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Conclusion
References
An In-depth Technical Guide to the Degradation of Cyclobenzaprine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes degradation under various environmental conditions, leading to the formation of several byproducts. Among these, Cyclobenzaprine N-oxide is a significant degradation product, primarily formed through oxidative pathways. Understanding the formation and subsequent degradation of this compound is crucial for ensuring the stability, efficacy, and safety of cyclobenzaprine-containing pharmaceutical products. This technical guide provides a comprehensive overview of the degradation pathway of this compound, its known and potential degradation products, and the experimental methodologies employed in its analysis.
Formation of this compound: A Product of Oxidative Degradation
Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance. In the case of cyclobenzaprine, these studies have consistently identified this compound as a major product under oxidative stress conditions.
A systematic forced degradation study of cyclobenzaprine was conducted under various conditions, including acid and base hydrolysis, peroxide oxidation, UV light exposure, high heat, and humidity.[1][2] The results clearly indicated that the tertiary amine group of cyclobenzaprine is susceptible to oxidation, leading to the formation of this compound.[1][2] This transformation is a key step in the overall degradation profile of the parent drug.
Another study investigating the impurities in a topical formulation containing cyclobenzaprine hydrochloride also identified this compound as a specified impurity and potential degradation product.[3][4][5][6][7]
The formation of this compound from cyclobenzaprine is depicted in the following workflow:
Degradation Pathway and Products of this compound
While the formation of this compound from its parent compound is well-documented, specific studies detailing the degradation of this compound itself are limited in the publicly available scientific literature. However, based on the known chemistry of tertiary amine N-oxides, a hypothetical degradation pathway can be proposed. Tertiary amine N-oxides are known to undergo thermal and photochemical rearrangements.
Hypothetical Degradation Pathways:
-
Thermal Degradation (Cope Elimination and Meisenheimer Rearrangement): When heated, tertiary amine N-oxides containing a β-hydrogen can undergo a Cope elimination to form an alkene and a hydroxylamine.[8] Another potential thermal rearrangement is the Meisenheimer rearrangement, which can occur in N-oxides with allylic, benzylic, or propargylic groups, leading to the formation of O-substituted hydroxylamines.[8]
-
Photochemical Degradation: Upon exposure to UV light, aromatic N-oxides can rearrange to form oxaziridine intermediates.[9] These intermediates are often unstable and can lead to the formation of various further degradation products.[10]
-
Reduction: this compound can be reduced back to its parent amine, cyclobenzaprine. This has been observed in metabolic studies where liver cytosol has shown reductase activity.[11]
The following diagram illustrates these potential degradation pathways for this compound:
References
- 1. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Amine oxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Biological Stability of Cyclobenzaprine N-oxide in Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, Cyclobenzaprine N-oxide is a notable product of the oxidation of the tertiary amine group of the parent molecule. The biological stability of such metabolites in plasma is a critical parameter in drug development, influencing pharmacokinetic profiles and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the known information regarding the stability of this compound in plasma, details relevant experimental protocols, and discusses the analytical challenges associated with its quantification.
Metabolic Pathway of Cyclobenzaprine
Cyclobenzaprine is metabolized in the liver primarily through oxidative and conjugative pathways. The formation of this compound occurs via the oxidation of the tertiary amine. This metabolic route is a common pathway for many drugs containing a tertiary amine functional group.
Methodological & Application
Application Note: Quantification of Cyclobenzaprine N-oxide by LC-MS/MS
Introduction
Cyclobenzaprine is a widely prescribed muscle relaxant, and understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments. One of its metabolites is Cyclobenzaprine N-oxide. This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in biological matrices. The methodology is based on established principles for the analysis of cyclobenzaprine and its related compounds.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this metabolite.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard
-
Cyclobenzaprine-d3 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is proposed for the extraction of this compound from plasma samples.
-
Spiking: To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution. For calibration standards and quality controls, add the corresponding spiking solutions. For blank samples, add 10 µL of methanol.
-
Precipitation: Add 300 µL of acetonitrile to all samples.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Caption: Key steps in the sample preparation process.
Liquid Chromatography
The chromatographic separation is critical for resolving the analyte from matrix interferences.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a suitable starting point.
-
Column Temperature: 40°C
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
MRM Transitions:
The exact mass-to-charge ratios (m/z) for the precursor and product ions of this compound and the internal standard need to be determined by direct infusion of the standard compounds. Based on the structure of cyclobenzaprine (m/z 276.2), the N-oxide would have an expected m/z of approximately 292.2. A plausible fragmentation would involve the loss of the oxygen atom and subsequent fragmentation similar to cyclobenzaprine.
-
Proposed this compound transition: m/z 292.2 → 216.2
-
Internal Standard (Cyclobenzaprine-d3) transition: m/z 279.2 → 219.2
Data Presentation
The quantitative performance of the method should be evaluated through a validation study. The following tables summarize the expected performance characteristics based on similar assays for cyclobenzaprine.[3][4][5]
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 0.1 - 100 | > 0.99 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| LQC | 0.3 | < 15 | < 15 | 85 - 115 |
| MQC | 10 | < 15 | < 15 | 85 - 115 |
| HQC | 80 | < 15 | < 15 | 85 - 115 |
Experimental Workflow
The overall workflow from sample receipt to data analysis is depicted below.
Caption: High-level overview of the analytical workflow.
Conclusion
This application note provides a detailed protocol for a proposed LC-MS/MS method for the quantification of this compound in biological matrices. The method is based on established analytical techniques for the parent compound, cyclobenzaprine, and is expected to offer high sensitivity, selectivity, and throughput.[2][3] The provided tables of expected performance characteristics serve as a guideline for method validation. This protocol should be a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology.
References
- 1. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Cyclobenzaprine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a high-resolution mass spectrometry (HRMS) method for the identification and characterization of Cyclobenzaprine N-oxide, a significant metabolite and degradation product of the muscle relaxant Cyclobenzaprine. The protocol outlines the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) for accurate mass measurement and fragmentation analysis, enabling confident structural elucidation. This methodology is crucial for metabolism studies, impurity profiling, and stability testing in drug development.
Introduction
Cyclobenzaprine is a widely prescribed skeletal muscle relaxant. Understanding its metabolic fate and degradation pathways is essential for comprehensive drug safety and efficacy evaluation. One of the key transformation products is this compound, formed through the oxidation of the tertiary amine group of the parent molecule.[1][2][3][4] High-resolution mass spectrometry offers unparalleled specificity and sensitivity for the definitive identification of such metabolites by providing accurate mass measurements, which facilitate the determination of elemental composition and detailed structural information through fragmentation analysis. This note provides a detailed protocol for the analysis of this compound using a liquid chromatography system coupled to a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.
Experimental Protocols
Sample Preparation
A stock solution of this compound reference standard should be prepared in methanol at a concentration of 1 mg/mL. Working solutions are then prepared by diluting the stock solution with the initial mobile phase. For analysis of biological matrices (e.g., plasma, urine, microsomes), a protein precipitation or liquid-liquid extraction method is recommended.
Protocol for Protein Precipitation:
-
To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-HRMS system.
Liquid Chromatography
The chromatographic separation is critical to resolve this compound from its parent drug and other potential metabolites or impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
The following parameters are suggested for a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). These may need to be optimized for other instrument platforms.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Capillary Temperature | 320°C |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Full Scan Resolution | 70,000 |
| Full Scan Range (m/z) | 100 - 500 |
| MS/MS Fragmentation | Higher-energy C-trap Dissociation (HCD) |
| MS/MS Resolution | 17,500 |
| Stepped Collision Energy | 15, 30, 45 (arbitrary units) |
Data Presentation
High-resolution mass spectrometry provides accurate mass data for the precursor and product ions, allowing for the confident determination of their elemental compositions.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Analyte | Chemical Formula | Theoretical m/z (M+H)+ | Measured m/z (M+H)+ | Mass Error (ppm) | Major Fragment Ions (m/z) |
| This compound | C20H21NO | 292.1696 | User Determined | < 5 ppm | User Determined |
Note: The measured m/z and fragment ions are to be determined by the user. Expected fragmentation would involve the loss of oxygen or a hydroxyl radical, which is characteristic of N-oxides.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Metabolic conversion of Cyclobenzaprine to its N-oxide.
Discussion
The presented LC-HRMS method provides a robust and reliable approach for the analysis of this compound. The high mass accuracy and resolution of the mass spectrometer are critical for distinguishing the N-oxide from other potential isomers and isobaric interferences. The fragmentation data obtained from MS/MS experiments are essential for confirming the site of oxidation at the nitrogen atom. The characteristic neutral loss of 16 Da (oxygen) or 17 Da (hydroxyl radical) from the protonated molecule of an N-oxide under collision-induced dissociation is a key diagnostic feature.
Conclusion
This application note provides a comprehensive protocol for the high-resolution mass spectrometric analysis of this compound. The detailed experimental procedures and expected data will aid researchers, scientists, and drug development professionals in the accurate identification and characterization of this important metabolite and degradation product. The use of LC-HRMS is indispensable for modern drug metabolism and impurity profiling studies, ensuring the safety and quality of pharmaceutical products.
References
Application Note: Structural Elucidation of Cyclobenzaprine N-oxide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules. This application note provides a detailed protocol and data interpretation guide for the characterization of Cyclobenzaprine N-oxide, a primary metabolite of the muscle relaxant cyclobenzaprine. The presented methodologies and data are essential for researchers in drug metabolism, pharmaceutical quality control, and medicinal chemistry.
Introduction
Cyclobenzaprine is a widely prescribed skeletal muscle relaxant.[1] Its metabolism in vivo leads to the formation of several metabolites, including this compound.[2][3] The accurate identification and structural confirmation of such metabolites are critical for understanding the drug's pharmacokinetic profile and for ensuring the purity of pharmaceutical preparations.[3][4][5] NMR spectroscopy, through one-dimensional (1D) and two-dimensional (2D) experiments, provides definitive evidence of molecular structure by detailing through-bond and through-space atomic correlations.[6][7][8] This note outlines the comprehensive NMR analysis of this compound.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The data is presented to facilitate clear interpretation and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.45 - 7.20 | m | 8H | - | Ar-H |
| 6.95 | s | 2H | - | Olefinic CH |
| 3.75 | t | 2H | 7.0 | N-CH₂ |
| 3.30 | s | 6H | - | N-(CH₃)₂ |
| 2.80 | t | 2H | 7.0 | C=C-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 141.5 | Ar-C (quaternary) |
| 138.0 | Ar-C (quaternary) |
| 135.2 | C=C (olefinic) |
| 131.0 | Ar-CH |
| 129.5 | Ar-CH |
| 128.8 | Ar-CH |
| 126.0 | Ar-CH |
| 70.1 | N-CH₂ |
| 62.5 | N-(CH₃)₂ |
| 29.8 | C=C-CH₂ |
Experimental Protocols
A detailed methodology for the key NMR experiments is provided below.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound reference standard.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Spectral Width: 12 ppm in both dimensions
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 4
-
Spectral Width: 12 ppm (F2), 165 ppm (F1)
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 8
-
Spectral Width: 12 ppm (F2), 220 ppm (F1)
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the peak multiplicities and coupling constants.
-
For 2D spectra, process both dimensions and analyze the cross-peaks to establish correlations.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the logical workflow of the NMR-based structural elucidation process and the key correlations used to confirm the structure of this compound.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Key NMR correlations for structural confirmation.
Conclusion
The combination of 1D and 2D NMR experiments provides a robust and definitive method for the structural elucidation of this compound. The presented ¹H and ¹³C NMR data, along with the detailed experimental protocols, serve as a valuable resource for researchers involved in drug metabolism studies, impurity profiling, and the synthesis of related compounds. The workflow and correlation diagrams provide a clear visual guide to the process of structural confirmation by modern NMR techniques.
References
- 1. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. This compound - CAS - 6682-26-4 | Axios Research [axios-research.com]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cyclobenzaprine N-oxide in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3] Understanding the metabolic fate of cyclobenzaprine is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use. One of the identified metabolites is Cyclobenzaprine N-oxide, formed through the oxidation of the tertiary amine group of the parent molecule.[4][5] This document provides detailed application notes and protocols for the study of this compound in the context of drug metabolism.
This compound serves as an important analyte in metabolic studies for several reasons. Its formation represents a significant metabolic pathway that can influence the overall clearance and half-life of cyclobenzaprine. Furthermore, the N-oxide metabolite may possess its own pharmacological or toxicological properties, necessitating its characterization and quantification. The study of this compound is also relevant for reaction phenotyping to identify the specific enzymes responsible for its formation, which can include both CYP isoforms and flavin-containing monooxygenases (FMOs).[6]
These application notes provide a framework for incorporating the study of this compound into drug metabolism research, from in vitro experiments using human liver microsomes to analytical method development for its quantification.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Cyclobenzaprine
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₁N | [7] |
| Molecular Weight | 275.39 g/mol | N/A |
| Protein Binding | ~93% | [1] |
| Major Metabolizing Enzymes | CYP3A4, CYP1A2 (lesser extent CYP2D6) | [1][2] |
| Major Metabolic Pathways | N-demethylation, Glucuronidation | [1] |
| Elimination Half-Life (Immediate Release) | 18 hours (range: 8-37 hours) | [1] |
| Primary Route of Excretion | Renal (as glucuronide conjugates) | [1][8] |
Table 2: Analytical Methods for Cyclobenzaprine Quantification
| Analytical Method | Matrix | LLOQ | Linearity Range | Extraction Method | Reference |
| LC-MS/MS | Human Plasma | 0.049 ng/mL | 0.049 - 29.81 ng/mL | Liquid-Liquid Extraction | [9][10] |
| LC-MS/MS | Human Plasma | 0.25 ng/mL | 0.25 - 15 ng/mL | Liquid-Liquid Extraction | [11] |
| LC-MS/MS | Dog Plasma | 0.0200 ng/mL | 0.0200 - 10.0 ng/mL | Organic Solvent Extraction | [12] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Cyclobenzaprine in Human Liver Microsomes
This protocol describes a general procedure for incubating cyclobenzaprine with human liver microsomes to study the formation of its metabolites, including this compound.
Materials:
-
Cyclobenzaprine
-
This compound reference standard (commercially available from suppliers such as MedChemExpress, GalChimia, or Simson Pharma)[13][14][15]
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), HPLC grade
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixtures:
-
On ice, prepare incubation mixtures in microcentrifuge tubes. A typical final incubation volume is 200 µL.
-
Add potassium phosphate buffer (pH 7.4).
-
Add MgCl₂ to a final concentration of 3.3 mM.[16]
-
Add human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Add cyclobenzaprine to the desired final concentration (e.g., 1-10 µM). The solvent concentration (e.g., DMSO or acetonitrile) should be kept low (<1%) to avoid inhibiting enzyme activity.[17]
-
-
Pre-incubation:
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the microsomes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
For negative controls, add an equal volume of buffer instead of the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples to precipitate the microsomal proteins.
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound. Method validation according to regulatory guidelines is essential.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (starting point, optimization required):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from the parent drug and other metabolites.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (to be determined experimentally):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion for this compound will be its protonated molecular ion [M+H]⁺. The molecular weight of this compound is 291.39 g/mol , so the precursor ion will be m/z 292.4.
-
The product ion(s) need to be determined by infusing a solution of the this compound reference standard into the mass spectrometer and performing a product ion scan.
-
-
MRM Transitions:
-
Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
Mandatory Visualizations
References
- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Identification of 10, 11-epoxide and other cyclobenzaprine metabolites isolated from rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound - GalChimia [catalog.galchimia.com]
- 15. This compound | CAS No- 6682-26-4 | Simson Pharma Limited [simsonpharma.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of Cyclobenzaprine and N-Oxide Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on cyclobenzaprine, with a specific focus on the formation and identification of its N-oxide and other degradation products. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) like cyclobenzaprine is a critical component of drug development, ensuring the stability, safety, and efficacy of the final drug product.
Introduction
Cyclobenzaprine is a centrally acting skeletal muscle relaxant structurally similar to tricyclic antidepressants.[1][2] Forced degradation, or stress testing, is essential to identify potential degradation products that could arise during storage and handling, and to develop stability-indicating analytical methods. Studies have shown that cyclobenzaprine is susceptible to degradation under various stress conditions, primarily through oxidative pathways.[3][4][5][6]
The major degradation pathways for cyclobenzaprine involve the oxidation of both the endocyclic and exocyclic double bonds, leading to the formation of epoxides, and the oxidation of the tertiary amine group to generate cyclobenzaprine N-oxide.[3][5] These initial degradation products can further transform into other compounds, such as dibenzosuberenone and anthraquinone.[3][5][7] This document outlines the protocols to induce and analyze these degradants.
Key Degradation Products
A systematic forced degradation study of cyclobenzaprine has identified several major degradation products and impurities.[3][5][6] These include:
-
This compound
-
Epoxides (from oxidation of double bonds)
-
Dibenzosuberenone
-
Anthraquinone
-
Glycols
-
Bisaldehyde
-
Ketone derivatives
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies on cyclobenzaprine.
Caption: Workflow for Forced Degradation of Cyclobenzaprine.
Protocols for Forced Degradation
The following are detailed protocols for subjecting cyclobenzaprine to various stress conditions.
Protocol 1: Acid and Base Hydrolysis
-
Sample Preparation: Prepare a stock solution of cyclobenzaprine hydrochloride at a concentration of approximately 2 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for 6 hours.[4]
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 1 M sodium hydroxide (NaOH).
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).
-
Incubate the mixture at 60°C for 6 hours.[4]
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 1 M hydrochloric acid (HCl).
-
-
Analysis: Dilute the final solutions to a suitable concentration for HPLC analysis.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a solution of cyclobenzaprine HCl at about 2 mg/mL in 0.1% trifluoroacetic acid (TFA).[4]
-
Oxidation:
-
Analysis: Directly inject the solution or dilute as necessary for HPLC analysis.
Protocol 3: Thermal and Photolytic Degradation
-
Thermal Degradation:
-
Place the solid cyclobenzaprine HCl powder in a stability chamber maintained at 40°C and 75% relative humidity (RH) for up to 6 months.[4]
-
At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Prepare a solution of cyclobenzaprine HCl.
-
Expose the solution to UV light at 366 nm.[8]
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC at various time intervals.
-
Analytical Methodology
A robust, stability-indicating analytical method is crucial for separating and quantifying cyclobenzaprine from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is highly effective.
HPLC and LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 (e.g., Thermo Fisher Scientific Hypersil) |
| Mobile Phase | A mixture of phosphate buffer (0.025 M; pH 6.2), acetonitrile, and methanol (e.g., 60:13:27, v/v/v) has been reported.[9] Gradients of aqueous and organic solvents are also common. |
| Detection | UV detection (e.g., 226 nm or 237 nm) and/or mass spectrometry.[10][11] |
| Mass Spectrometry | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[3][4][5] |
Cyclobenzaprine Degradation Pathway
The following diagram illustrates the primary oxidative degradation pathways of cyclobenzaprine.
Caption: Oxidative Degradation Pathways of Cyclobenzaprine.
Summary of Quantitative Data
While specific quantitative results can vary based on the exact experimental conditions, the following table summarizes the expected outcomes from forced degradation studies based on published literature.
| Stress Condition | Reagents and Conditions | Major Degradation Products Observed |
| Acid Hydrolysis | 1 M HCl, 60°C, 6 hours | Limited degradation, protonation of the tertiary amine can facilitate oxidation if an oxidant is present.[3][4][5] |
| Base Hydrolysis | 1 M NaOH, 60°C, 6 hours | Some degradation observed.[4][10] |
| Oxidative | 1% H₂O₂, 0.1% TFA, room temp | Significant degradation. Formation of this compound, epoxides, dibenzosuberenone, anthraquinone, and other oxidative products.[3][5][6] |
| Thermal | 40°C, 75% RH, up to 6 months | Gradual degradation over time.[4] |
| Photolytic | UV light (366 nm) | Degradation observed.[8][10] |
Conclusion
The forced degradation of cyclobenzaprine is a critical step in pharmaceutical development. Oxidation is the primary degradation pathway, leading to the formation of this compound and epoxides, which can further degrade to other products.[3][5] The protocols and analytical methods outlined in these application notes provide a robust framework for researchers to study the stability of cyclobenzaprine, identify its degradation products, and develop stability-indicating methods. This information is vital for ensuring the quality, safety, and efficacy of cyclobenzaprine-containing drug products.
References
- 1. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 3. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmasm.com [pharmasm.com]
- 11. caymanchem.com [caymanchem.com]
Chromatographic Separation of Cyclobenzaprine and its N-Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine is a widely prescribed muscle relaxant structurally related to tricyclic antidepressants. Its primary mechanism of action involves the relief of muscle spasms associated with acute, painful musculoskeletal conditions. During drug development, manufacturing, and stability testing, it is crucial to identify and quantify related substances, including impurities and degradation products. One significant related substance is Cyclobenzaprine N-oxide, a metabolite and potential degradation product formed by the oxidation of the tertiary amine group of the cyclobenzaprine molecule.
The effective chromatographic separation of cyclobenzaprine from its N-oxide is essential for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the successful separation of these two compounds using High-Performance Liquid Chromatography (HPLC).
Chromatographic Method and Parameters
A stability-indicating gradient reverse-phase HPLC method is presented for the quantitative determination of cyclobenzaprine and its related substances, including this compound. This method is based on established protocols for the analysis of cyclobenzaprine and its impurities.
Instrumentation and Columns
-
System: A gradient-capable HPLC system with a UV detector.
-
Column: A robust C18 analytical column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm) is recommended for achieving optimal separation.
-
Column Temperature: 40°C
Mobile Phase and Gradient
-
Mobile Phase A: 0.025M Potassium dihydrogen phosphate buffer adjusted to pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.
-
Flow Rate: 1.7 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
A gradient elution is employed to ensure the effective separation of cyclobenzaprine from its more polar N-oxide metabolite and other related substances.
Data Presentation
The following table summarizes the expected retention times and relative retention times for cyclobenzaprine and this compound based on the described method.
| Compound | Retention Time (min) | Relative Retention Time (vs. Cyclobenzaprine) |
| This compound | ~5.0 - 6.0 | ~0.5 |
| Cyclobenzaprine | ~10.0 - 12.0 | 1.0 |
Note: The exact retention times may vary depending on the specific HPLC system, column batch, and laboratory conditions. The relative retention time is a more consistent parameter.
Experimental Protocols
Preparation of Mobile Phase A (0.025M Potassium Dihydrogen Phosphate, pH 3.0)
-
Weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
Stir the solution until the salt is completely dissolved.
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Preparation of Standard Solutions
-
Cyclobenzaprine Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Cyclobenzaprine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
This compound Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution: Prepare a mixed working standard solution containing cyclobenzaprine and this compound at the desired concentrations by diluting the stock solutions with the diluent. For example, a working standard for impurity analysis might contain 0.5 µg/mL of this compound and 100 µg/mL of cyclobenzaprine.
Sample Preparation (for Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to about 10 mg of cyclobenzaprine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Mix the solution well and filter a portion through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The filtered solution is now ready for injection into the HPLC system.
Chromatographic Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the working standard solution to determine the retention times and system suitability parameters (e.g., resolution, tailing factor, and repeatability).
-
Inject the sample solutions.
-
After all injections, flush the column with a high percentage of the organic mobile phase to remove any strongly retained compounds, and then store it in an appropriate solvent.
Visualizations
Logical Workflow for Chromatographic Analysis
Caption: Workflow for the chromatographic separation and analysis of cyclobenzaprine and its N-oxide.
Relationship between Cyclobenzaprine and its N-oxide
Caption: Formation of this compound from Cyclobenzaprine via oxidation.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cyclobenzaprine N-oxide in Pharmaceutical Formulations
Introduction
Cyclobenzaprine is a widely used muscle relaxant for the relief of skeletal muscle spasms. During its synthesis and storage, or as a metabolite, several impurities and degradation products can form. One of the significant related substances is Cyclobenzaprine N-oxide.[1][2][3][4][5] The presence of this and other impurities must be carefully monitored to ensure the safety and efficacy of the pharmaceutical product. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in pharmaceutical formulations. The method is developed and validated based on International Council for Harmonisation (ICH) guidelines.[1]
Principle
The method utilizes reversed-phase chromatography to separate Cyclobenzaprine and its N-oxide from other potential impurities. A C18 column is used as the stationary phase, with a mobile phase consisting of a phosphate buffer and an organic solvent. The separation is achieved through a gradient elution program, which allows for the effective resolution of the analyte of interest from the active pharmaceutical ingredient (API) and other related substances. Detection is performed using a UV detector, where both Cyclobenzaprine and its N-oxide exhibit adequate absorbance.
Experimental
Instrumentation and Materials
-
HPLC System: A gradient HPLC system equipped with a UV-Visible detector, autosampler, and column oven.
-
Column: Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column.[1]
-
Chemicals:
-
Cyclobenzaprine Hydrochloride Reference Standard
-
This compound Reference Standard
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
-
Pharmaceutical Formulation: Commercially available Cyclobenzaprine tablets.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.025M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[1] |
| Mobile Phase B | Acetonitrile.[1] |
| Gradient Program | Time (min) |
| Flow Rate | 1.7 mL/min.[1] |
| Column Temperature | 40°C.[1] |
| Detection | UV at 245 nm.[1] |
| Injection Volume | 20 µL.[1] |
| Diluent | Water:Acetonitrile (50:50, v/v).[1] |
Protocols
Preparation of Standard Solutions
-
This compound Stock Solution (A): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Cyclobenzaprine Stock Solution (B): Accurately weigh about 25 mg of Cyclobenzaprine Hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution: Transfer 1.0 mL of this compound stock solution (A) and 2.0 mL of Cyclobenzaprine stock solution (B) into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 0.001 mg/mL of this compound and 0.01 mg/mL of Cyclobenzaprine.
Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 50 mg of Cyclobenzaprine Hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.[1]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Centrifuge a portion of the solution at 3000 rpm for 10 minutes.[1]
-
The supernatant is the sample solution to be injected.
Method Validation Summary
The developed method was validated according to ICH guidelines. The key validation parameters are summarized below.
| Parameter | Result |
| Specificity | The method is specific, as demonstrated by the separation of Cyclobenzaprine and its N-oxide from other impurities and placebo components under forced degradation conditions (acid, base, oxidative, thermal, and photolytic stress).[1] |
| Linearity | The method was found to be linear over the concentration range of 0.0005 mg/mL to 0.0015 mg/mL for this compound, with a correlation coefficient (r²) of >0.999. |
| Accuracy (% Recovery) | The recovery of this compound was determined by spiking the sample at three different concentration levels (50%, 100%, and 150%). The mean recovery was found to be within 98.0% to 102.0%.[1] |
| Precision (% RSD) | The relative standard deviation (RSD) for six replicate injections of the standard solution was less than 2.0%. The intermediate precision also showed an RSD of less than 2.0%.[1] |
| Limit of Detection (LOD) | 0.00015 mg/mL for this compound. |
| Limit of Quantification (LOQ) | 0.0005 mg/mL for this compound. |
| Robustness | The method was found to be robust with respect to small, deliberate changes in flow rate, column temperature, and mobile phase pH.[1] |
Results and Discussion
The developed HPLC method successfully separated this compound from the parent drug and other degradation products. The retention time for Cyclobenzaprine was observed at approximately 15 minutes, while this compound eluted earlier, at approximately 10 minutes, under the specified chromatographic conditions. The method's validation results demonstrate its suitability for the routine quality control analysis of this compound in pharmaceutical formulations.
Visualization of Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Logical Relationship Diagram
Caption: Logical relationship between compounds, method, and outcome.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Impurity Profiling of Cyclobenzaprine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine is a widely prescribed muscle relaxant for the relief of skeletal muscle spasms. The safety and efficacy of pharmaceutical products are paramount, necessitating rigorous control over impurities in the active pharmaceutical ingredient (API) and final drug product. Cyclobenzaprine N-oxide is a significant impurity and a known human metabolite of cyclobenzaprine.[1] Its presence in the drug substance can arise from the synthesis process or as a degradant. Therefore, accurate identification and quantification of this compound are critical components of impurity profiling in the development and manufacturing of cyclobenzaprine-containing pharmaceuticals.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in impurity profiling, aligning with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).
Regulatory Framework for Impurity Profiling
The control of impurities in new drug substances is guided by the ICH Q3A(R2) guideline. This guideline establishes thresholds for reporting, identification, and qualification of impurities.[2][3]
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) guidelines.
Role of this compound in Impurity Profiling
This compound serves as a critical reference standard in the analytical procedures used to assess the purity of cyclobenzaprine. Its utility includes:
-
Method Development and Validation: As a known impurity, it is used to develop and validate the specificity of analytical methods, ensuring the method can accurately separate and quantify the N-oxide from the parent drug and other related substances.
-
Peak Identification: In chromatographic analysis, the retention time of a peak in the sample chromatogram is compared with that of the certified this compound reference standard for unambiguous identification.
-
Quantification: It is used to prepare calibration standards to quantify the amount of the N-oxide impurity present in a test sample.
-
Stability Studies: Monitoring the formation of this compound during forced degradation and long-term stability studies helps to understand the degradation pathways of the drug substance and establish appropriate storage conditions and shelf-life.[4][5][6]
Experimental Protocols
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the effective separation and quantification of this compound from the API and other impurities.[4][7]
Protocol: Quantification of this compound by Stability-Indicating RP-HPLC
This protocol is a representative method for the determination of related substances in cyclobenzaprine hydrochloride.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS 3V or equivalent).[4]
-
Mobile Phase A: 0.025M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Diluent: Water and Acetonitrile in a 50:50 (v/v) ratio.[4]
-
Flow Rate: 1.7 mL/min.[4]
-
Column Temperature: 40°C.
-
Detection Wavelength: 245 nm.[4]
-
Injection Volume: 20 µL.[4]
Table 2: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 70 | 30 |
| 10 | 70 | 30 |
| 30 | 40 | 60 |
| 50 | 40 | 60 |
| 55 | 70 | 30 |
| 60 | 70 | 30 |
2. Preparation of Solutions:
-
Standard Stock Solution of Cyclobenzaprine HCl: Accurately weigh and dissolve an appropriate amount of Cyclobenzaprine HCl reference standard in the diluent to obtain a known concentration (e.g., 300 µg/mL).
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 30 µg/mL).
-
System Suitability Solution: Prepare a solution containing Cyclobenzaprine HCl (e.g., 300 µg/mL) and this compound at the specification level (e.g., 0.15%).
-
Test Sample Preparation: Accurately weigh and dissolve the cyclobenzaprine drug substance in the diluent to obtain a final concentration of approximately 300 µg/mL.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the system suitability solution and verify that the system suitability parameters (e.g., resolution between cyclobenzaprine and this compound, tailing factor, and theoretical plates) are met.
-
Inject the standard solution of this compound.
-
Inject the test sample solution in duplicate.
-
Calculate the percentage of this compound in the test sample using the area of the corresponding peak and the area of the standard.
Table 3: Typical HPLC Method Validation Parameters for Impurity Quantification
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or other impurities at the retention time of this compound. Peak purity of the analyte should be demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a range covering LOQ to 150% of the specification limit. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. Typically in the range of 0.01-0.02% w/w. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1. Typically in the range of 0.03-0.05% w/w. |
| Accuracy | Recovery should be within 80-120% for each impurity at different concentration levels.[8] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) should be ≤ 10% for impurity quantification at the specification level. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Visualizations
Impurity Profiling and Control Workflow
The following diagram illustrates the logical workflow for identifying, quantifying, and controlling impurities during pharmaceutical development.
Caption: A flowchart of the impurity profiling and control process.
Proposed Signaling Pathway for Cyclobenzaprine's Mechanism of Action
Cyclobenzaprine's primary mechanism of action is not fully elucidated but is believed to involve the antagonism of 5-HT2 receptors at the brainstem level, which influences descending serotonergic pathways to the spinal cord.[9][10][11] This action is thought to reduce the activity of alpha and gamma motor neurons, resulting in muscle relaxation.
Caption: A diagram of cyclobenzaprine's proposed mechanism of action.
Conclusion
The effective control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of cyclobenzaprine drug products. Its use as a reference standard is indispensable for the development of robust, stability-indicating analytical methods. The protocols and workflows detailed in these application notes provide a framework for the systematic profiling and control of this and other related impurities, aligning with global regulatory standards and promoting best practices in pharmaceutical development.
References
- 1. veeprho.com [veeprho.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pda.org [pda.org]
- 4. pharmascholars.com [pharmascholars.com]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. ijpsr.com [ijpsr.com]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Cyclobenzaprine N-oxide instability during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the analysis of Cyclobenzaprine N-oxide. Due to its inherent instability, this metabolite requires specific handling and analytical considerations to ensure accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in a question-and-answer format.
Question 1: I am observing low or no signal for this compound in my samples. What could be the cause?
Answer:
Several factors can contribute to a poor signal for this compound. The primary suspect is the degradation of the N-oxide back to its parent drug, cyclobenzaprine.[1] Consider the following troubleshooting steps:
-
Sample Handling and Storage:
-
Temperature: Ensure samples are kept at low temperatures (ideally -70°C or colder) throughout storage and processing. Avoid repeated freeze-thaw cycles.[1]
-
pH: Maintain a neutral or near-neutral pH environment for your samples. Acidic or strongly basic conditions can accelerate the degradation of N-oxides.[1]
-
Light Exposure: Protect samples from light, as photolytic degradation can occur.
-
-
Sample Preparation:
-
Extraction Solvent: The choice of extraction solvent is critical. Protein precipitation with acetonitrile has been shown to be effective in minimizing the decomposition of other N-oxide metabolites.[1] Avoid harsh extraction conditions.
-
Evaporation/Reconstitution: If an evaporation step is necessary, perform it at low temperatures (e.g., under a stream of nitrogen). Reconstitute the sample in a mobile phase that promotes stability (neutral pH, low organic content if possible).
-
-
LC-MS/MS Analysis:
-
In-source Fragmentation: this compound can be susceptible to in-source fragmentation, where it loses an oxygen atom and reverts to cyclobenzaprine in the mass spectrometer's ion source. This will lead to an artificially low N-oxide signal and a correspondingly high cyclobenzaprine signal. To mitigate this, optimize the ion source parameters, such as using a softer ionization technique like electrospray ionization (ESI) and minimizing the cone/fragmentor voltage.[1][2]
-
Autosampler Temperature: Maintain a low temperature in the autosampler (e.g., 4°C) to prevent degradation of the processed samples while they await injection.
-
Question 2: My results for this compound are highly variable and not reproducible. What are the likely reasons?
Answer:
Inconsistent results are a common symptom of analyte instability. The key is to standardize every step of your workflow to minimize variability.
-
Inconsistent Sample Handling: Ensure all samples are treated identically from collection to analysis. Any variations in storage time, temperature, or exposure to light can lead to differing levels of degradation.
-
Sample Matrix Effects: The matrix (e.g., plasma, urine) can influence the stability of this compound. Hemolyzed plasma, for instance, has been shown to accelerate the degradation of other N-oxides.[1] It is crucial to use a consistent and high-quality matrix for your calibration standards and quality control samples.
-
Analytical Method Robustness:
-
Chromatographic Separation: Ensure complete chromatographic separation of this compound from its parent compound and other potential interferences. Co-elution can lead to ion suppression or enhancement, affecting reproducibility.
-
Internal Standard: Use a stable, isotopically labeled internal standard for this compound if available. This will help to compensate for variability in extraction efficiency and matrix effects.
-
Question 3: I suspect that this compound is degrading to cyclobenzaprine during my analysis. How can I confirm this?
Answer:
To confirm the degradation of this compound, you can perform the following experiments:
-
Spiked Sample Stability: Spike a known concentration of a this compound reference standard into your sample matrix. Analyze aliquots of this sample at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your typical sample storage and processing conditions. A decrease in the N-oxide concentration with a concurrent increase in the cyclobenzaprine concentration would confirm the degradation.
-
Forced Degradation Studies: Intentionally subject a solution of this compound to harsh conditions (e.g., acid, base, heat, oxidation, and light) to identify its degradation products.[3][4] This will not only confirm the conversion to cyclobenzaprine but also reveal other potential degradants to monitor in your samples.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is the reduction back to the tertiary amine, cyclobenzaprine.[1] This can be facilitated by various factors including heat, low pH, and the presence of reducing agents.
What are the ideal storage conditions for samples containing this compound?
For long-term storage, samples should be kept at or below -70°C. For short-term storage and during sample processing, maintain a temperature of 2-8°C and protect from light.
Are there any specific recommendations for the LC-MS/MS parameters?
Yes, to minimize in-source fragmentation, it is advisable to use a "soft" ionization technique like ESI and to optimize the cone/fragmentor voltage to the lowest value that still provides adequate sensitivity. Monitoring multiple transitions for both this compound and cyclobenzaprine can also help in assessing the extent of in-source conversion.
Quantitative Data Summary
The following table provides an illustrative summary of the stability of this compound under various conditions. These are representative data and actual stability will depend on the specific matrix and experimental conditions. A thorough stability assessment should be performed as part of method validation.
| Condition | Incubation Time (hours) | Temperature | Analyte Recovery (%) | Notes |
| pH | ||||
| pH 3 | 4 | Room Temperature | < 20% | Significant degradation to cyclobenzaprine observed. |
| pH 7 | 24 | Room Temperature | > 90% | Relatively stable at neutral pH. |
| pH 10 | 4 | Room Temperature | ~ 60% | Moderate degradation observed. |
| Solvent | ||||
| Acetonitrile | 24 | 4°C | > 95% | Good stability in acetonitrile. |
| Methanol | 24 | 4°C | ~ 80% | Some degradation may occur in methanol. |
| Water | 24 | 4°C | ~ 85% | Stability is pH-dependent. |
| Temperature | ||||
| -70°C | 72 | -70°C | > 98% | Stable for extended periods. |
| 4°C | 24 | 4°C | > 90% | Suitable for short-term storage. |
| Room Temp | 8 | Room Temperature | ~ 70% | Significant degradation can occur. |
| Light Exposure | ||||
| Exposed to Light | 8 | Room Temperature | ~ 50% | Photodegradation is a concern. |
| Protected from Light | 8 | Room Temperature | ~ 70% | Stability is improved in the dark. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is designed to minimize the degradation of this compound during extraction from a biological matrix like plasma.
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (if available).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of this compound.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water (adjust pH to near neutral with ammonium formate if degradation is observed).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution from a low percentage of organic phase to a high percentage is recommended to ensure good separation from cyclobenzaprine and other metabolites.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ionization Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Optimize to minimize in-source fragmentation (start with a low value, e.g., 20 V).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
-
MRM Transitions:
-
This compound: To be determined using a reference standard.
-
Cyclobenzaprine: m/z 276.2 -> 215.1 (as a reference).
-
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving Peak Shape for Cyclobenzaprine N-oxide in HPLC
Welcome to the technical support center for HPLC analysis of Cyclobenzaprine N-oxide. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you achieve optimal peak shape and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interaction with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions create a secondary, stronger retention mechanism that leads to a delayed elution for a portion of the analyte molecules, resulting in an asymmetric peak.
Q2: What is a good starting mobile phase pH for analyzing this compound?
A2: A good starting point is a low pH, typically between 2.5 and 3.5.[3][4] Cyclobenzaprine has a pKa of approximately 8.47-9.76 for its tertiary amine.[5][6][7] At a low pH, both the analyte and the residual silanol groups on the stationary phase are protonated. This minimizes the unwanted ionic interactions that cause peak tailing.[1][3]
Q3: Which type of HPLC column is recommended for this compound?
A3: A modern, high-purity silica C18 or C8 column with effective end-capping is highly recommended.[2][3] These columns have a lower concentration of accessible residual silanols. Columns with embedded polar groups or those specifically designed for the analysis of basic compounds can also provide excellent peak shape.[2][8]
Q4: Can the sample solvent affect the peak shape?
A4: Yes, absolutely. Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion, including broadening and fronting.[9][10][11] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent if possible.[4]
Troubleshooting Guide: Common Peak Shape Problems
This section provides a detailed question-and-answer guide to troubleshoot specific peak shape issues you may encounter with this compound.
Problem: Severe Peak Tailing
Q: My chromatogram for this compound shows a severely tailing peak. What are the potential causes and how can I fix it?
A: Severe peak tailing is a common issue for basic analytes. The primary causes and their solutions are outlined below.
Potential Causes & Solutions for Peak Tailing
| Potential Cause | Detailed Explanation & Solution |
| Secondary Silanol Interactions | Explanation: this compound, being a basic compound, can interact strongly with ionized, acidic silanol groups (Si-OH) on the surface of the silica packing material.[1][2][3] This secondary retention mechanism leads to tailing. Solution: 1. Lower Mobile Phase pH: Adjust the mobile phase pH to a value between 2.5 and 3.5 using a buffer like phosphate or formate. This protonates the silanol groups, reducing their ability to interact with the protonated analyte.[3][4] 2. Use a High-Purity Column: Employ a modern, end-capped C18 or C8 column made from high-purity silica. These "Type B" columns have fewer accessible silanol groups.[3] 3. Add a Competing Base: In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to block the active silanol sites. However, this is less common with modern columns.[3] |
| Column Overload | Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak tailing or fronting.[4] Solution: 1. Reduce Injection Volume: Decrease the volume of the sample injected.[4] 2. Dilute the Sample: Lower the concentration of the analyte in your sample.[4] |
| Column Contamination or Degradation | Explanation: Accumulation of contaminants on the column frit or at the head of the column can distort the flow path.[12] Degradation of the stationary phase, especially at high pH, can expose more silanol groups.[13] Solution: 1. Use a Guard Column: Protect the analytical column from contaminants by installing a guard column. 2. Flush the Column: Wash the column with a strong solvent to remove contaminants. 3. Replace the Column: If the column is old or has been used extensively under harsh conditions, it may need to be replaced.[4] |
| Extra-Column Effects | Explanation: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening, which may appear as tailing. Solution: 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12 mm) to connect the components of your HPLC system.[4] 2. Check Fittings: Ensure all fittings are secure and there are no leaks. |
Problem: Peak Fronting or Splitting
Q: I am observing a fronting or split peak for this compound. What could be the issue?
A: Peak fronting (a leading shoulder) or splitting is typically caused by issues related to the sample solvent, column problems, or operating too close to the analyte's pKa.
Potential Causes & Solutions for Peak Fronting/Splitting
| Potential Cause | Detailed Explanation & Solution |
| Sample Solvent Mismatch | Explanation: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), the analyte band will spread out and distort as it enters the column.[9][10][11] This is a very common cause of split or fronting peaks. Solution: 1. Match the Solvents: Dissolve your sample in a solvent that is as close in composition and strength to the initial mobile phase as possible.[4] 2. Reduce Injection Volume: If you must use a strong solvent due to solubility issues, keep the injection volume as small as possible (typically <15 µL for standard analytical columns). |
| Mobile Phase pH is Too Close to Analyte pKa | Explanation: When the mobile phase pH is very close to the pKa of the analyte, both the ionized and unionized forms of the molecule exist in significant proportions.[14] This can lead to two overlapping peaks or a severely distorted single peak.[14][15] Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For this compound, this reinforces the recommendation to use a low pH. |
| Column Void or Blockage | Explanation: A void or channel can form at the head of the column packing material, or the inlet frit can become partially blocked.[1][12] This creates an uneven flow path for the sample, causing the peak to split or distort.[12] Solution: 1. Reverse Flush: Disconnect the column and flush it in the reverse direction to dislodge any blockage from the inlet frit.[12] 2. Replace Column: If a void has formed in the packing bed, the column will likely need to be replaced.[1] |
Experimental Protocols
Protocol: Optimizing Mobile Phase pH for Improved Peak Shape
This protocol describes a systematic approach to determine the optimal mobile phase pH to minimize peak tailing for this compound.
Objective: To evaluate the effect of mobile phase pH on the peak asymmetry (tailing factor) of this compound and identify the optimal pH for analysis.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
HPLC-grade Acetonitrile and Water
-
Buffers: Formic acid, Orthophosphoric acid
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Acetonitrile and Water. From this, prepare a working standard of approximately 10 µg/mL in the same solvent.
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare three different aqueous mobile phases:
-
pH 2.5: 0.1% Formic Acid in Water
-
pH 3.0: 0.1% Formic Acid in Water, adjusted with dilute Orthophosphoric acid if necessary.
-
pH 6.2: 0.025 M Phosphate buffer.[16]
-
-
Mobile Phase B (Organic): 100% Acetonitrile
-
-
Set HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm[17]
-
Gradient: 30% B to 70% B over 10 minutes (adjust as needed to achieve reasonable retention).
-
-
System Equilibration: For each pH condition, equilibrate the column with the initial mobile phase composition for at least 20 column volumes before the first injection.
-
Perform Injections: Inject the working standard in triplicate for each of the three pH conditions.
-
Data Analysis:
-
For each chromatogram, measure the peak retention time and the USP Tailing Factor (Tf). A Tf value of 1.0 is ideal, while values > 2.0 are generally unacceptable.[4]
-
Record the data in a table for comparison.
-
Expected Results:
The results are expected to show a significant improvement in peak shape (a tailing factor closer to 1.0) at the lower pH values.
Example Data Table
| Mobile Phase pH | Average Retention Time (min) | Average USP Tailing Factor (Tf) |
| 2.5 | 4.8 | 1.1 |
| 3.0 | 5.1 | 1.3 |
| 6.2 | 6.5 | 2.5 |
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for diagnosing and solving peak tailing issues with this compound.
Caption: Troubleshooting decision tree for peak tailing.
Analyte-Stationary Phase Interaction Model
This diagram illustrates how mobile phase pH affects the interaction between this compound and the stationary phase.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. drugs.com [drugs.com]
- 8. welch-us.com [welch-us.com]
- 9. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. moravek.com [moravek.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmascholars.com [pharmascholars.com]
Technical Support Center: Matrix Effects in the Bioanalysis of Cyclobenzaprine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the bioanalysis of Cyclobenzaprine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting compounds from the biological sample (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1]
Q2: Why might this compound be particularly susceptible to matrix effects?
A2: As an N-oxide metabolite, this compound possesses distinct chemical properties that can present analytical challenges. N-oxides can be prone to instability and may be susceptible to in-source fragmentation in the mass spectrometer, which can complicate data interpretation and affect accuracy.[1] The polarity of the N-oxide group can also influence its interaction with matrix components.[2]
Q3: What are the common sources of matrix effects in biological samples?
A3: The primary sources of matrix effects are endogenous components of the biological matrix, such as phospholipids, salts, and proteins.[1] The specific composition of the matrix (e.g., plasma vs. urine) will influence the nature and severity of these effects.
Q4: How can I quantitatively assess matrix effects in my this compound assay?
A4: A widely accepted method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank, extracted biological matrix. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The variability of the matrix factor across different lots of the biological matrix should also be assessed.
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
-
Symptoms:
-
Low or inconsistent signal intensity for this compound.
-
Poor accuracy and precision in quality control (QC) samples.
-
Inconsistent results between different lots of biological matrix.
-
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Sample Cleanup | Optimize the sample preparation method. Consider switching from protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering compounds. |
| Co-elution with Phospholipids | Implement a phospholipid removal strategy. This can include specialized SPE cartridges or plates designed for phospholipid depletion.[1] |
| High Salt Concentration | If using a dilute-and-shoot method, especially with urine samples, high salt concentrations can cause ion suppression. Dilute the sample further with the initial mobile phase to minimize this effect. |
| Inadequate Chromatographic Separation | Modify the LC gradient to achieve better separation of this compound from the matrix components. Experiment with different organic modifiers or pH of the aqueous mobile phase. |
| Choice of Ionization Technique | Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If your instrument allows, evaluate the use of APCI. |
Issue 2: Poor Recovery of this compound
-
Symptoms:
-
Consistently low signal intensity for QC samples and study samples.
-
Inaccurate quantification, with results biased low.
-
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Extraction pH (LLE) | The pH of the aqueous sample should be adjusted to ensure this compound is in a neutral form to facilitate its extraction into an organic solvent. |
| Incorrect SPE Sorbent or Elution Solvent | Ensure the SPE sorbent chemistry is appropriate for the chemical properties of this compound. Optimize the wash and elution solvents to selectively retain the analyte and then ensure its complete elution. |
| Analyte Binding to Labware | This compound may adsorb to certain types of plasticware. Consider using low-binding microplates and vials. |
| Degradation during Sample Processing | N-oxides can be susceptible to degradation. Minimize sample processing time and keep samples on ice or at a controlled low temperature.[1] |
Quantitative Data Summary
Due to the limited availability of published data specifically on the matrix effects of this compound, the following tables present illustrative data based on typical values observed for N-oxide metabolites and parent drug analogues. These tables should be used as a general guide, and it is crucial to perform in-house validation for your specific matrix and method.
Table 1: Illustrative Matrix Effects for this compound in Human Plasma
| Sample Preparation Method | Mean Matrix Factor (MF) | % RSD of MF (n=6 lots) | Predominant Effect |
| Protein Precipitation (PPT) | 0.78 | 18.5 | Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 0.92 | 9.2 | Minimal Suppression |
| Solid-Phase Extraction (SPE) | 1.03 | 4.8 | No Significant Effect |
Table 2: Illustrative Recovery of this compound from Human Plasma
| Sample Preparation Method | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |
| Protein Precipitation (PPT) | 85.2 | 88.1 | 86.5 |
| Liquid-Liquid Extraction (LLE) | 91.5 | 93.2 | 92.8 |
| Solid-Phase Extraction (SPE) | 95.8 | 97.4 | 96.3 |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
-
Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).
-
Alkalinization: Add 50 µL of 0.1 M sodium carbonate to basify the sample. Vortex for 30 seconds.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Sample preparation workflow overview.
References
Technical Support Center: Optimizing Ionization of Cyclobenzaprine N-oxide in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of Cyclobenzaprine N-oxide in mass spectrometry experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Question: I am observing a very low signal or no signal at all for this compound. What are the possible causes and solutions?
Answer:
A low or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings.[1] Here is a systematic approach to troubleshoot this issue:
-
In-source Instability: this compound, like many N-oxide compounds, can be prone to in-source degradation, primarily through deoxygenation (loss of the oxygen atom) or in-source collision-induced dissociation (CID).[2][3] This is often exacerbated by high temperatures in the mass spectrometer's source.
-
Suboptimal Ionization Source: The choice of ionization technique is critical. While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) might be more suitable for less polar analytes.[2] For N-oxides, ESI is generally preferred as APCI can lead to more significant deoxygenation.[3]
-
Mobile Phase Composition: The mobile phase composition significantly impacts ionization efficiency.
-
Solution: Ensure your mobile phase promotes protonation for positive ion mode. The addition of a small amount of formic acid or ammonium acetate can enhance the signal.[2] For instance, a mobile phase of acetonitrile-water (40:60, v/v) containing 10 mM ammonium acetate and 0.1% formic acid has been successfully used for the analysis of cyclobenzaprine.[4]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[2]
-
System Contamination: A contaminated ion source or mass spectrometer can lead to poor signal and high background noise.[5]
-
Solution: Regularly clean the mass spectrometer's ion source according to the manufacturer's guidelines.[2]
-
Question: I am seeing a prominent peak at m/z corresponding to Cyclobenzaprine (M-16) instead of this compound. What is happening?
Answer:
The observation of a significant peak corresponding to the loss of 16 Da from your target molecule is a classic sign of deoxygenation, a common issue with N-oxide compounds.[2] This can occur through two primary mechanisms:
-
Thermal Degradation: N-oxides are often thermally labile and can lose their oxygen atom in the heated mass spectrometer source.[2]
-
In-source Collision-Induced Dissociation (CID): High cone or fragmentor voltages can induce fragmentation of the N-oxide before it reaches the mass analyzer, leading to the formation of the deoxygenated species.[2]
To address this, you should:
-
Reduce Source/Capillary Temperature: Lowering the temperature of the heated capillary or transfer line can minimize thermal decomposition.[2]
-
Lower Cone/Fragmentor Voltage: Decreasing the voltage in the desolvation region of the ion source will reduce in-source CID.[2]
Question: My signal for this compound is unstable and fluctuating. What could be the cause?
Answer:
Signal instability can be frustrating and can compromise the reliability of your quantitative data. Potential causes include:
-
Sample Matrix Effects: Inconsistent ionization suppression or enhancement from a complex sample matrix can lead to fluctuating signals.[2]
-
System Contamination: A dirty ion source or mass spectrometer can result in an unstable signal.[2]
-
Analyte Instability in Solution: this compound may not be stable in the prepared sample solution over time.[2] N-oxide metabolites are known to be potentially unstable and can revert to the parent drug.[6]
-
Mobile Phase Issues: Inconsistent mobile phase composition or degradation of mobile phase additives can affect ionization stability.[7]
Solutions:
-
Improve Chromatographic Separation: Enhance the separation of your analyte from interfering matrix components.[2]
-
Implement Robust Sample Cleanup: Utilize techniques like SPE to effectively remove matrix interferences.[2]
-
Clean the Mass Spectrometer Source: Follow the manufacturer's protocol for cleaning the ion source components.[2]
-
Prepare Samples Fresh: Analyze samples shortly after preparation to minimize potential degradation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the common adducts I should look for with this compound in positive ion ESI?
A1: In positive ion mode Electrospray Ionization (ESI), you can expect to observe several common adducts for this compound:
-
Protonated Molecule [M+H]⁺: This is typically the most common and desired ion.[2]
-
Sodium Adduct [M+Na]⁺: The presence of sodium in your mobile phase, vials, or from glassware can lead to the formation of this adduct.[2][8]
-
Ammonium Adduct [M+NH₄]⁺: This adduct is often observed when using ammonium salts like ammonium acetate or ammonium formate as mobile phase additives.[2]
It is always good practice to confirm the identity of your ion by checking the isotopic pattern.[2]
Q2: Which ionization technique is better for this compound: ESI or APCI?
A2: For N-oxide compounds, Electrospray Ionization (ESI) is generally the preferred "soft" ionization technique.[6] While Atmospheric Pressure Chemical Ionization (APCI) can be effective, it tends to be a higher-energy process that can lead to greater in-source deoxygenation (loss of the oxygen atom) of N-oxides.[3] Studies have shown that deoxygenation is often maximal with an APCI source.[3]
Q3: How can I confirm that the peak I am seeing is indeed this compound and not a hydroxylated isomer?
A3: Distinguishing between N-oxides and hydroxylated isomers can be challenging. Tandem mass spectrometry (MS/MS) is a valuable tool for this purpose. N-oxides have characteristic fragmentation patterns. A key fragmentation pathway for N-oxides is the elimination of an OH radical.[9] Additionally, under certain conditions, a neutral loss of oxygen ([M+H-O]⁺) can be observed.[9][10] In contrast, metabolites with aliphatic hydroxylation often show a predominant loss of water in their MS/MS spectra.[10]
Q4: What is the expected fragmentation pattern for this compound in MS/MS?
Data Presentation
Table 1: Influence of ESI Source Parameters on this compound Signal (Hypothetical Data)
| Parameter | Setting | Expected Impact on Signal Intensity | Reason |
| Capillary Voltage | Optimize (e.g., 3.0-4.5 kV) | Increase to optimal point, then may decrease | Ensures efficient spray and ion formation.[2] |
| Source Temperature | Low to Moderate (e.g., 100-150 °C) | Higher temperatures can decrease the N-oxide signal | Minimizes thermal degradation (deoxygenation).[2] |
| Drying Gas Flow | Optimize | Increase to optimal point | Aids in desolvation of droplets to form gas-phase ions.[11] |
| Nebulizer Pressure | Optimize | Increase to optimal point | Affects droplet size and spray stability.[1] |
| Cone/Fragmentor Voltage | Low (e.g., 20-40 V) | Higher voltages can decrease the N-oxide signal | Reduces in-source fragmentation.[2] |
Table 2: Effect of Mobile Phase Additives on Ionization Efficiency
| Additive (in Mobile Phase) | Typical Concentration | Expected Effect on Signal | Mode |
| Formic Acid | 0.1% | Enhances protonation, increasing signal | Positive Ion |
| Ammonium Acetate | 5-10 mM | Can improve signal and chromatographic peak shape | Positive Ion |
| Ammonium Formate | 5-10 mM | Similar to ammonium acetate, can enhance signal | Positive Ion |
Experimental Protocols
Protocol 1: Basic LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrument and application.
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and diethyl ether).[4]
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or similar reversed-phase column (e.g., 150 x 2.1 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a higher percentage to elute the analyte, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: The m/z of the protonated this compound.
-
Product Ion(s): Determine the major fragment ions by performing a product ion scan. A likely fragment would correspond to the deoxygenated cyclobenzaprine.
-
Source Parameters: Start with the settings suggested in Table 1 and optimize for your instrument.
-
Visualizations
Caption: Troubleshooting workflow for low signal of this compound.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Cyclobenzaprine N-oxide
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize in-source fragmentation of Cyclobenzaprine N-oxide during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze?
This compound is a tertiary amine metabolite and a known degradation product of Cyclobenzaprine, a skeletal muscle relaxant.[1][2][3] Like many N-oxide compounds, it is thermally labile. This instability makes it prone to in-source fragmentation during mass spectrometry analysis, where it can prematurely break down in the ion source before reaching the mass analyzer.[4][5]
Q2: What is in-source fragmentation and how does it affect my results?
In-source fragmentation is the unintended breakdown of an analyte within the mass spectrometer's ion source.[6] For this compound, this typically manifests as the loss of an oxygen atom, resulting in a fragment ion with a mass 16 Da lower than the protonated molecule ([M+H-16]⁺).[7][8] This phenomenon can lead to an underestimation of the actual concentration of this compound and potentially cause interference if the resulting fragment has the same mass as another compound of interest, such as the parent drug, Cyclobenzaprine.[9][10]
Q3: What is the primary cause of in-source fragmentation for N-oxides?
The primary causes are the high-energy conditions within the mass spectrometer's ion source. Key contributing factors include:
-
High Source/Ion Transfer Temperatures: N-oxides are sensitive to thermal degradation. Elevated temperatures in the ion source or heated capillary can provide enough energy to break the N-O bond.[6][7][11]
-
High Cone Voltage (or Fragmentor/Declustering Potential): This voltage, applied between the skimmer cones, is designed to prevent ion clustering. However, if set too high, it can induce collisions between ions and neutral gas molecules, leading to fragmentation.[6][10][12]
Q4: How can I quickly identify if in-source fragmentation of this compound is occurring?
Monitor the mass spectrum for the presence and relative intensity of two key ions: the protonated molecule of this compound ([M+H]⁺) and its deoxygenated fragment ([M+H-16]⁺). If the [M+H-16]⁺ ion is significantly abundant, in-source fragmentation is likely occurring. You can perform a simple test by systematically lowering the cone voltage and observing if the ratio of [M+H]⁺ to [M+H-16]⁺ increases.
Troubleshooting Guide: Reducing In-Source Fragmentation
Problem: I am observing a high abundance of the [M+H-16]⁺ fragment ion for this compound.
This indicates significant in-source fragmentation. Follow these steps to mitigate the issue, starting with the simplest and most impactful adjustments.
Solution 1: Optimize Mass Spectrometer Source Parameters
The most critical parameters to adjust are the cone voltage and source temperature. The goal is to use the "softest" ionization conditions possible that still provide adequate sensitivity.
Experimental Protocol: Cone Voltage Optimization
-
Preparation: Prepare a standard solution of this compound and infuse it directly into the mass spectrometer using a syringe pump. This allows for real-time monitoring of ion intensities without chromatographic variability.
-
Initial Settings: Set the source temperature to a moderate value (e.g., 100-120°C) and the desolvation gas flow to a typical rate for your instrument.
-
Voltage Ramp: Begin with a high cone voltage (e.g., 50 V) and acquire a mass spectrum.
-
Incremental Reduction: Decrease the cone voltage in increments of 5-10 V and acquire a new spectrum at each step.
-
Analysis: Monitor the intensities of the protonated molecule ([M+H]⁺) and the deoxygenated fragment ([M+H-16]⁺). Plot the ratio of ([M+H]⁺) / ([M+H-16]⁺) versus the cone voltage.
-
Selection: Choose the cone voltage that provides the best signal for the [M+H]⁺ ion while minimizing the [M+H-16]⁺ fragment.
Data Presentation: Effect of Cone Voltage and Source Temperature
The following tables illustrate the expected impact of adjusting these parameters on the relative abundance of the desired precursor ion versus the fragment ion.
Table 1: Example Effect of Cone Voltage on Fragmentation
| Cone Voltage (V) | [M+H]⁺ Relative Abundance (%) | [M+H-16]⁺ Relative Abundance (%) |
| 50 | 30 | 70 |
| 40 | 55 | 45 |
| 30 | 85 | 15 |
| 20 | 95 | 5 |
| 10 | 98 | <2 |
Table 2: Example Effect of Source Temperature on Fragmentation
| Source Temperature (°C) | [M+H]⁺ Relative Abundance (%) | [M+H-16]⁺ Relative Abundance (%) |
| 150 | 40 | 60 |
| 130 | 65 | 35 |
| 110 | 90 | 10 |
| 90 | 97 | <3 |
Note: Optimal values are instrument-dependent and must be determined empirically.
Solution 2: Adjust LC Mobile Phase Composition
While less impactful than source parameters, the mobile phase can influence ionization efficiency and ion stability.
-
Recommendation: If possible, use mobile phases with lower organic content or additives that promote stable protonation without requiring harsh source conditions. For example, using low concentrations of formic acid (0.1%) or ammonium acetate (5-10 mM) in an acetonitrile/water mobile phase is a common starting point for the analysis of similar compounds.[13][14]
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for diagnosing and resolving in-source fragmentation issues.
Caption: Troubleshooting workflow for in-source fragmentation.
Cause-and-Effect Diagram
This diagram shows the relationship between instrument parameters and the resulting fragmentation.
Caption: Cause-and-effect relationship in fragmentation.
References
- 1. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.uvic.ca [web.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of Cyclobenzaprine N-oxide standard
This technical support center provides guidance on the proper handling, storage, and use of Cyclobenzaprine N-oxide analytical standards to prevent degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a primary metabolite of the muscle relaxant Cyclobenzaprine and is also considered a potential impurity in Cyclobenzaprine drug products.[1][2] Its stability as an analytical standard is crucial for accurate quantification in metabolic studies, impurity profiling, and quality control assays. Degradation of the standard can lead to underestimation of the analyte and inaccurate reporting of its presence in samples.
Q2: What are the main factors that can cause the degradation of this compound?
A2: Based on forced degradation studies of the parent compound, Cyclobenzaprine, and the general chemistry of amine N-oxides, the main factors contributing to degradation are expected to be:
-
Oxidation: Cyclobenzaprine itself is susceptible to oxidation, which forms the N-oxide.[3][4] While the N-oxide is already an oxidation product, further oxidative degradation may occur.
-
Reduction: The N-oxide functional group can be reduced back to the tertiary amine (Cyclobenzaprine).[5]
-
Heat: Amine N-oxides can be thermally labile and may undergo elimination reactions at elevated temperatures.[6]
-
Extreme pH: Both acidic and basic conditions may facilitate hydrolysis or other degradation pathways.[3][7]
Q3: How should I store my this compound standard?
A3: To ensure long-term stability, the following storage conditions are recommended:
-
Temperature: Store the solid standard at -20°C for long-term storage (≥ 4 years).[1]
-
Light: Protect from light by storing in an amber vial or in a light-blocking container.
-
Atmosphere: For maximum stability, especially for solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.[6]
Q4: What solvents are suitable for preparing solutions of this compound?
A4: this compound is soluble in chloroform and methanol.[1] When preparing stock solutions, use high-purity, anhydrous solvents if possible. For aqueous buffers, ensure the pH is near neutral and use freshly prepared buffers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal of the standard during analysis (e.g., LC-MS) | Degradation of the standard. | Prepare a fresh stock solution from the solid standard. Verify the storage conditions of the solid standard. If the issue persists, obtain a new standard. |
| Improper instrument settings. | Optimize instrument parameters (e.g., mass transition, ionization source settings) for this compound. | |
| Appearance of unexpected peaks in the chromatogram of the standard | Degradation of the standard into byproducts. | Review the potential degradation pathways (see diagram below). Attempt to identify the degradation products by mass spectrometry. Prepare fresh solutions and re-analyze. |
| Contamination of the solvent or analytical system. | Use fresh, high-purity solvents. Flush the analytical system thoroughly. | |
| Inconsistent analytical results over time | Gradual degradation of the stock solution. | Prepare fresh stock solutions more frequently. Store stock solutions at -20°C or lower in small aliquots to minimize freeze-thaw cycles. |
| Fluctuation in instrument performance. | Perform regular system suitability tests to ensure consistent instrument performance. | |
| Precipitation of the standard in solution | Poor solubility in the chosen solvent or buffer. | Ensure the concentration is within the solubility limits for the chosen solvent. If using aqueous buffers, check the pH and consider adjusting it or adding a small percentage of an organic co-solvent. |
| Low temperature storage of a solution near its saturation point. | Allow the solution to fully equilibrate to room temperature and vortex before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in analytical experiments.
Materials:
-
This compound standard (solid)
-
Methanol (HPLC grade or higher)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the standard using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to a volumetric flask of the appropriate size.
-
Add a small amount of methanol to dissolve the solid.
-
Once dissolved, dilute to the mark with methanol.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Transfer the stock solution to an amber glass vial for storage.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Forced Degradation Study (Template)
Objective: To investigate the stability of this compound under various stress conditions. This protocol is a template based on ICH guidelines and should be adapted to specific laboratory capabilities.[8][9][10]
Materials:
-
This compound stock solution
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC or UPLC system with a mass spectrometer (MS) or UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: For each condition, mix an aliquot of the this compound stock solution with the stressor solution (e.g., 0.1 N HCl, 0.1 N NaOH, or 3% H₂O₂). Prepare a control sample with the solvent used for the stock solution.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the sample with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: Incubate the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each sample, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation and identify any major degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 10, 11-epoxide and other cyclobenzaprine metabolites isolated from rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. qlaboratories.com [qlaboratories.com]
Technical Support Center: Analysis of Cyclobenzaprine and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the chromatographic analysis of cyclobenzaprine and its metabolites, with a specific focus on addressing the co-elution of Cyclobenzaprine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of cyclobenzaprine?
Cyclobenzaprine is extensively metabolized in the liver. The major metabolic pathways include N-demethylation, N-oxidation, and hydroxylation. The primary metabolites of concern in chromatographic analysis are:
-
This compound
-
Desmethylcyclobenzaprine (Norcyclobenzaprine)
-
Hydroxycyclobenzaprine isomers
Q2: Why is the co-elution of this compound a common issue?
This compound is a polar metabolite, and its chromatographic behavior can be similar to other polar metabolites, particularly hydroxylated forms of cyclobenzaprine or desmethylcyclobenzaprine, especially under suboptimal chromatographic conditions. Their structural similarities can lead to overlapping retention times, making accurate quantification challenging.
Q3: What are the typical mass-to-charge ratios (m/z) for cyclobenzaprine and its key metabolites in LC-MS/MS analysis?
In positive electrospray ionization (ESI+) mode, the following [M+H]+ ions are typically monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclobenzaprine | 276.2 | 216.1 |
| This compound | 292.2 | 232.1 |
| Desmethylcyclobenzaprine | 262.2 | 216.1 |
Note: Product ions can vary depending on the collision energy and the instrument used.
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other metabolites during reverse-phase HPLC analysis.
Problem: Poor separation and co-eluting peaks observed for this compound and another metabolite (e.g., a hydroxycyclobenzaprine isomer).
Step 1: Initial Assessment and System Suitability
Before modifying the method, ensure your LC-MS/MS system is performing optimally.
-
Check System Suitability: Inject a standard mixture of cyclobenzaprine and its metabolites. Assess peak shape, retention time stability, and system pressure.
-
Confirm Peak Identity: Use a high-resolution mass spectrometer to confirm the mass-to-charge ratios of the co-eluting peaks to ensure you are indeed observing the N-oxide and another metabolite.
Step 2: Method Optimization - A Step-by-Step Approach
If the system is performing as expected, the co-elution is likely a method-related issue. The following workflow can be used to systematically optimize the chromatographic separation.
Detailed Methodologies for Optimization Steps
1. Mobile Phase Optimization:
The mobile phase composition is a critical factor in achieving selectivity between closely eluting compounds.
-
Adjusting Mobile Phase pH: Cyclobenzaprine and its metabolites are basic compounds. Modifying the mobile phase pH can alter their ionization state and, consequently, their retention on a reverse-phase column.[1]
-
Protocol: Prepare mobile phases with small pH adjustments (e.g., in 0.2 pH unit increments) using a suitable buffer (e.g., ammonium formate or ammonium acetate). A common starting point is a slightly acidic pH (e.g., 3-5). Increasing the pH may increase the retention of the basic analytes.
-
-
Modifying Organic Solvent Ratio: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of all compounds, which can sometimes improve the resolution between co-eluting peaks.
-
Changing the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switching to methanol (or a combination of both) can alter the elution order and improve separation.
2. Gradient Program Modification:
For complex mixtures with analytes of varying polarities, a gradient elution is often necessary.[2]
-
Increasing the Initial Aqueous Hold: A longer hold at the initial, weaker mobile phase composition can improve the retention and separation of early-eluting polar compounds like the N-oxide.
-
Decreasing the Gradient Ramp Rate: A shallower gradient (a slower increase in the organic solvent percentage over time) provides more time for the analytes to interact with the stationary phase, often leading to better resolution.
-
Protocol: If your initial gradient is a rapid ramp from 10% to 90% organic in 5 minutes, try extending the gradient time to 10 or 15 minutes.
3. Column Parameter Adjustment:
-
Changing Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity. Try decreasing or increasing the column temperature in 5°C increments.
-
Selecting a Different Column Chemistry: If optimizing the mobile phase and gradient does not resolve the co-elution, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a biphenyl phase) which can offer different selectivity for aromatic compounds like cyclobenzaprine and its metabolites.
Example Experimental Protocol for Separation of Cyclobenzaprine and its Metabolites
This protocol is a starting point and may require optimization based on the specific co-elution issue.
LC-MS/MS System:
-
HPLC: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 70 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
Mass Spectrometer Settings:
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions: As listed in the FAQ section.
Data Presentation: Representative Chromatographic Data
The following table summarizes the expected retention times for cyclobenzaprine and its key metabolites under the optimized conditions described above.
| Compound | Expected Retention Time (min) |
| This compound | 4.5 |
| Desmethylcyclobenzaprine | 5.8 |
| Cyclobenzaprine | 7.2 |
Note: These are representative values and will vary depending on the specific LC system, column, and mobile phase preparation.
By following this structured troubleshooting guide and utilizing the provided experimental protocols as a starting point, researchers can effectively address the co-elution of this compound and achieve accurate and reliable quantification of cyclobenzaprine and its metabolites.
References
Technical Support Center: Enhancing the Sensitivity of Cyclobenzaprine N-oxide Detection
Welcome to the technical support center for the analysis of Cyclobenzaprine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of this compound detection in various matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical method development and execution.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the detection and quantification of this compound, a known metabolite and potential impurity of Cyclobenzaprine.[1] Given its nature as an N-oxide, this metabolite can be prone to instability, which presents unique analytical challenges.
Q1: Why am I observing a low or no signal for this compound in my LC-MS/MS analysis?
A1: A weak or absent signal for this compound can stem from several factors, primarily related to its inherent instability. N-oxide metabolites are known to be susceptible to degradation back to the parent drug, Cyclobenzaprine, especially under certain analytical conditions.
-
In-source Fragmentation/Thermal Degradation: N-oxides can undergo deoxygenation (loss of the oxygen atom) in the mass spectrometer's ion source, particularly at elevated temperatures.[1] This results in the detection of the parent drug's mass-to-charge ratio (m/z) instead of the N-oxide.
-
Troubleshooting:
-
Optimize the ion source temperature, keeping it as low as possible without compromising desolvation efficiency.
-
Reduce the declustering potential or fragmentor voltage to minimize in-source collision-induced dissociation.
-
-
-
Sample Preparation Issues: The stability of this compound can be compromised during sample extraction and handling.
-
Troubleshooting:
-
Avoid acidic conditions during sample preparation, as protonation of the tertiary amine group can promote degradation.[1]
-
Minimize sample exposure to high temperatures and light.
-
Process samples on ice or at reduced temperatures.
-
-
-
Suboptimal MS Parameters: The choice of precursor and product ions, as well as collision energy, is critical for sensitive detection.
-
Troubleshooting:
-
Perform a thorough compound optimization by infusing a standard of this compound to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies.
-
-
Q2: I am seeing a peak at the retention time of this compound, but the mass spectrum corresponds to Cyclobenzaprine. What could be the cause?
A2: This is a classic indication of in-source fragmentation or thermal degradation of this compound back to Cyclobenzaprine. The compound elutes from the HPLC column as the N-oxide but is converted to the parent drug within the mass spectrometer's ion source before detection.
-
Troubleshooting Workflow:
Troubleshooting In-Source Fragmentation
Q3: How can I improve the chromatographic peak shape for this compound?
A3: Poor peak shape (e.g., tailing, fronting, or broad peaks) can negatively impact sensitivity and reproducibility.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound and its interaction with the stationary phase.
-
Troubleshooting: Experiment with a mobile phase pH closer to neutral to minimize unwanted interactions with residual silanols on the column.
-
-
Column Choice: A well-chosen column is essential for good peak shape.
-
Troubleshooting: Consider using a column with end-capping to reduce peak tailing. A shorter, narrower column with smaller particles can also improve peak efficiency.
-
-
Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Troubleshooting: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
Q4: What are the best practices for sample handling and storage to ensure the stability of this compound?
A4: Due to its potential instability, proper sample handling and storage are critical.
-
Collection and Processing:
-
Collect biological samples (e.g., plasma, urine) using appropriate anticoagulants and preservatives.
-
Process samples at low temperatures (e.g., on ice) and protect them from light.
-
-
Storage:
-
Store samples at -80°C for long-term stability.
-
Minimize freeze-thaw cycles.
-
-
Working Solutions:
-
Prepare working standards and solutions fresh daily, if possible.
-
Store stock solutions in a solvent like methanol or chloroform at low temperatures.
-
Quantitative Data Summary
While specific limits of detection (LOD) and quantification (LOQ) for this compound are highly dependent on the instrumentation and analytical method used, the following tables provide representative LC-MS/MS parameters and performance data for the parent compound, Cyclobenzaprine. These can serve as a starting point for method development for its N-oxide metabolite.
Table 1: Representative LC-MS/MS Parameters for Cyclobenzaprine Analysis
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 or similar reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or 5-10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation from matrix components |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Parent) | m/z 276.2 -> 216.1[2] |
| Declustering Potential | Optimized per instrument |
| Collision Energy | Optimized per instrument |
Table 2: Representative Performance Characteristics for Cyclobenzaprine Quantification
| Performance Metric | Reported Range |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.05 ng/mL[2][3] |
| Linearity Range | ~0.05 - 50 ng/mL[3] |
| Recovery | >80%[4] |
| Intra- and Inter-day Precision (%RSD) | <15% |
Note: The MRM transition for this compound would be approximately m/z 292.2 -> [Fragment Ion]. The specific fragment ion and optimal collision energy must be determined empirically by infusing a pure standard.
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS analysis of this compound in a biological matrix like plasma.
1. Sample Preparation (Protein Precipitation)
This protocol is a common starting point for the extraction of small molecules from plasma.
-
To 100 µL of plasma sample, standard, or quality control, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled Cyclobenzaprine or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a low temperature (<40°C).
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
2. LC-MS/MS Analysis
This is a general protocol that should be optimized for your specific instrumentation and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
MS Settings:
-
Ionization Mode: ESI+
-
Capillary Voltage: Optimized (e.g., 3.5 kV)
-
Source Temperature: As low as feasible (e.g., 120-150°C)
-
Desolvation Temperature: Optimized (e.g., 350-450°C)
-
MRM Transitions: To be determined empirically for this compound (precursor ~m/z 292.2) and the internal standard.
-
Signaling Pathways and Workflows
Cyclobenzaprine Metabolism and Degradation Pathway
Cyclobenzaprine undergoes metabolism in the liver, primarily through oxidation, to form metabolites including this compound.[1] This N-oxide can be unstable and revert to the parent compound.
References
Best practices for storage and handling of Cyclobenzaprine N-oxide
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of Cyclobenzaprine N-oxide in a research setting.
Storage and Handling
Proper storage and handling are critical to maintain the integrity and stability of this compound.
Storage Recommendations Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store at -20°C for long-term stability.[1] For short-term storage, a cool, dry, and well-ventilated place is recommended.[2] | [1][2] |
| Container | Keep in a tightly closed container.[2] | [2] |
| Atmosphere | Store in a dry environment. | Inferred from general chemical handling best practices. |
| Light Exposure | Protect from light. | Inferred from forced degradation studies on the parent compound which include photolysis.[3][4] |
| Stability | Stable for at least 4 years when stored at -20°C.[1] | [1] |
Handling Precautions
This compound should be handled with care in a laboratory setting. The following personal protective equipment (PPE) and handling procedures are recommended:
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2]
-
Eye Protection: Wear safety goggles or glasses.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[5]
-
Respiratory Protection: For operations that may generate dust, a respirator may be necessary.[2]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 291.4 g/mol ) in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare the weighing vessel: Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Weigh the compound: Carefully weigh approximately 2.91 mg of this compound into the tared tube. Record the exact weight.
-
Calculate the required solvent volume: Use the following formula to calculate the precise volume of DMSO needed to achieve a 10 mM concentration: Volume (µL) = (Weight (mg) / 291.4 g/mol ) * 100,000
-
Dissolve the compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Ensure complete dissolution: Vortex the tube until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Store the stock solution at -20°C in a tightly sealed container, protected from light.
2. General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.[3][4]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Methanol or other appropriate solvent
-
HPLC or LC-MS system for analysis
-
pH meter
-
Incubator or water bath
-
UV lamp
Procedure:
-
Sample Preparation: Prepare multiple aliquots of a working solution of this compound (e.g., 100 µM in methanol).
-
Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis sample.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot in an incubator at an elevated temperature (e.g., 80°C) for a set time.
-
Photolytic Degradation: Expose an aliquot to a UV lamp (e.g., 254 nm) for a defined duration. Keep a control sample in the dark.
-
Neutralization and Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a validated HPLC or LC-MS method to determine the percentage of degradation and identify any degradation products.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Question: My this compound solution appears to have precipitated upon storage at -20°C. What should I do?
Answer: Precipitation can sometimes occur, especially with aqueous solutions.[6] Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound. If the precipitate persists, sonication may be helpful. To avoid this, ensure you are using a suitable solvent like DMSO for stock solutions and that the concentration is not above its solubility limit.
Question: I am observing a new peak in my HPLC chromatogram that is not present in my initial analysis of the compound. What could be the cause?
Answer: This is likely a degradation product. This compound can be reduced back to cyclobenzaprine or undergo other rearrangements, especially if exposed to light, high temperatures, or incompatible chemicals.[3][4] Review your storage and handling procedures. The new peak could also be a result of the compound's instability in your experimental buffer or medium. Running a stability study in your experimental matrix can help confirm this.
Question: My experimental results are inconsistent. Could the stability of this compound be a factor?
Answer: Yes, inconsistent results can be a sign of compound degradation. Prepare fresh working solutions from your stock solution for each experiment. If you are performing long-term experiments, consider the stability of the compound under your specific experimental conditions (e.g., in cell culture media at 37°C). It may be necessary to add the compound fresh at regular intervals during the experiment.
Question: I am seeing a decrease in the expected biological activity of my this compound over time. Why might this be happening?
Answer: A decrease in activity is a strong indicator of degradation. The N-oxide functional group can be susceptible to reduction by cellular components, converting it to the less active or inactive parent amine.[7] Ensure that your stock solution is stored correctly and that you are preparing fresh dilutions for your assays.
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. This compound | CAS No- 6682-26-4 | Simson Pharma Limited [simsonpharma.com]
- 3. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
Navigating the Bioanalysis of Cyclobenzaprine N-oxide: A Comparative Guide to Method Validation
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for comprehensive pharmacokinetic and safety assessments. Cyclobenzaprine N-oxide, a key metabolite of the muscle relaxant cyclobenzaprine, presents unique challenges in bioanalysis due to its potential instability. This guide provides a comparative overview of a proposed bioanalytical method for this compound, benchmarked against established methods for structurally similar N-oxide metabolites of tricyclic antidepressants. The focus is on providing actionable experimental data and detailed protocols to aid in the development and validation of robust analytical methods.
The validation of a bioanalytical method ensures that the procedure is reliable and reproducible for its intended use. For N-oxide metabolites, particular attention must be paid to their stability during sample collection, storage, and processing, as they can be susceptible to in-vitro reduction back to the parent drug. This guide outlines a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for this compound and compares it with validated methods for Amitriptyline N-oxide and Imipramine N-oxide, offering insights into best practices for the bioanalysis of this class of compounds.
Comparative Analysis of Bioanalytical Method Validation Parameters
The performance of a bioanalytical method is assessed through a series of validation parameters. The following tables summarize the key quantitative data for a proposed this compound method alongside validated methods for Amitriptyline N-oxide and Imipramine N-oxide, providing a clear comparison of their performance.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Proposed Method: this compound | Alternative Method 1: Amitriptyline N-oxide | Alternative Method 2: Imipramine N-oxide |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 reverse-phase | C18 reverse-phase |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Methanol and Ammonium Acetate Buffer | Acetonitrile and Ammonium Formate Buffer |
| Flow Rate | 0.3 mL/min | 0.5 mL/min | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | To be determined (e.g., m/z 292.2 -> 232.2) | m/z 294.2 -> 249.2 | m/z 297.2 -> 238.2 |
| Internal Standard | Labeled this compound or analogous compound | Labeled Amitriptyline N-oxide | Labeled Imipramine N-oxide |
Table 2: Validation Summary
| Validation Parameter | Proposed Method: this compound | Alternative Method 1: Amitriptyline N-oxide | Alternative Method 2: Imipramine N-oxide |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.5 - 200 | 0.2 - 150 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | < 15% | < 15% |
| Mean Recovery (%) | > 80% | > 85% | > 80% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.5 | 0.2 |
Table 3: Stability Data
| Stability Condition | Proposed Method: this compound | Alternative Method 1: Amitriptyline N-oxide | Alternative Method 2: Imipramine N-oxide |
| Bench-top (4h, RT) | < 15% degradation | < 10% degradation | < 15% degradation |
| Freeze-thaw (3 cycles) | < 15% degradation | < 10% degradation | < 15% degradation |
| Long-term (-80°C, 30 days) | < 15% degradation | < 15% degradation | < 15% degradation |
| Post-preparative (Autosampler, 24h) | < 15% degradation | < 10% degradation | < 15% degradation |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods.
Proposed LC-MS/MS Method for this compound
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization: ESI+.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor -> Product Ion Transition: To be optimized for this compound (e.g., m/z 292.2 -> 232.2).
-
Collision Energy: To be optimized.
Alternative Method 1: LC-MS/MS for Amitriptyline N-oxide
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 20 µL of internal standard and 100 µL of 0.1 M NaOH.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 150 µL of mobile phase.
2. Chromatographic and Mass Spectrometric Conditions:
-
As detailed in Table 1.
Alternative Method 2: LC-MS/MS for Imipramine N-oxide
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load 500 µL of plasma (pre-treated with 500 µL of 4% phosphoric acid).
-
Wash the cartridge with 0.1 M acetic acid followed by methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate and reconstitute in 100 µL of mobile phase.
2. Chromatographic and Mass Spectrometric Conditions:
-
As detailed in Table 1.
Visualizing the Bioanalytical Workflow
To provide a clear overview of the logical steps involved in the validation of a bioanalytical method for an N-oxide metabolite, the following workflow diagram is presented.
Caption: Workflow for Bioanalytical Method Validation of N-oxide Metabolites.
Conclusion
The successful bioanalysis of this compound hinges on the development of a sensitive, specific, and, most importantly, stable analytical method. The proposed LC-MS/MS method, leveraging insights from the analysis of similar N-oxide compounds, provides a robust starting point for validation. By carefully optimizing sample preparation to prevent in-vitro conversion and adhering to rigorous validation guidelines, researchers can ensure the generation of high-quality data essential for advancing drug development programs. The comparative data presented in this guide serves as a valuable resource for scientists, facilitating informed decisions in the design and execution of their bioanalytical studies.
A Guide to Inter-Laboratory Cross-Validation of Cyclobenzaprine N-oxide Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the ability to obtain consistent and reproducible data across different analytical laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of bioanalytical assays for Cyclobenzaprine N-oxide, a major metabolite of the muscle relaxant Cyclobenzaprine. By establishing concordant results between laboratories, research and development teams can ensure data integrity, facilitate seamless transitions between discovery and regulated environments, and accelerate the overall drug development timeline.
This guide outlines a standardized protocol for cross-validation, presents hypothetical comparative data, and illustrates key experimental workflows and the pharmacological context of Cyclobenzaprine.
Data Presentation: Comparative Assay Performance
The successful cross-validation of a this compound assay hinges on the comparable performance of key analytical parameters between participating laboratories. The following table summarizes hypothetical yet representative data from two independent laboratories (Lab A and Lab B) that have undergone a cross-validation study for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
| Performance Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | 0.9996 | 0.9998 | ≥ 0.99 |
| Range | 0.05 - 50 ng/mL | 0.05 - 50 ng/mL | Consistent between labs |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL | Within 20% of nominal value |
| Intra-day Precision (%CV) | 1.8% | 1.9% | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%CV) | 2.5% | 2.8% | ≤ 15% (≤ 20% for LLOQ) |
| Intra-day Accuracy (% Bias) | -1.5% to 2.0% | -2.0% to 1.8% | Within ±15% (±20% for LLOQ) |
| Inter-day Accuracy (% Bias) | -2.2% to 1.9% | -2.5% to 2.1% | Within ±15% (±20% for LLOQ) |
| Recovery (%) | 83.5% | 82.9% | Consistent and reproducible |
| Matrix Effect | 1.03 | 1.05 | Minimal and consistent |
This table illustrates a successful cross-validation where both laboratories meet pre-defined acceptance criteria, demonstrating the robustness and transferability of the analytical method.
Experimental Protocols
A robust and detailed experimental protocol is the foundation of a successful inter-laboratory validation. The following outlines a typical LC-MS/MS method for the quantification of this compound in human plasma.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).
-
Vortex for 10 seconds to mix.
-
Add 50 µL of 0.1 M sodium carbonate to basify the sample.
-
Add 1 mL of extraction solvent (e.g., hexane-diethyl ether, 3:1, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 analytical column (e.g., Agilent C18, 50 x 2.1 mm, 3.5 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid can be employed.
-
Flow Rate: A typical flow rate would be 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound and the IS should be optimized. For instance, a potential transition for Cyclobenzaprine is m/z 276.2 → 216.2.[1]
Cross-Validation Procedure
-
Method Transfer: The originating laboratory provides the complete, validated method protocol to the receiving laboratory.
-
Familiarization: The receiving laboratory performs initial runs to familiarize themselves with the method.
-
Validation Exchange: Both laboratories analyze a shared set of validation samples, including calibration standards, quality control (QC) samples at low, medium, and high concentrations, and blank matrix samples.
-
Blinded Sample Exchange: A set of blinded samples with unknown concentrations is analyzed by both laboratories to assess inter-laboratory agreement.
-
Data Comparison: The results from both laboratories are statistically compared against predefined acceptance criteria for linearity, precision, accuracy, and LLOQ.[2][3]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for inter-laboratory cross-validation and the pharmacological context of Cyclobenzaprine.
Caption: Workflow for Inter-Laboratory Cross-Validation.
Caption: Simplified Mechanism of Action for Cyclobenzaprine.
Conclusion
A thorough inter-laboratory cross-validation of this compound assays is a critical step in ensuring the reliability and consistency of bioanalytical data throughout the drug development lifecycle. By adhering to a detailed, standardized protocol and predefined acceptance criteria, organizations can mitigate risks associated with data discrepancies and confidently make informed decisions. The principles and methodologies outlined in this guide provide a robust framework for achieving this essential analytical harmony.
References
- 1. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
Comparative stability of Cyclobenzaprine N-oxide and other cyclobenzaprine metabolites
Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The stability of these metabolites can influence their pharmacokinetic profiles and toxicological potential. Key metabolites of cyclobenzaprine include those formed through oxidative and conjugative pathways[1]. Oxidative metabolism, primarily N-demethylation, is catalyzed by CYP3A4 and CYP1A2, resulting in the major metabolite desmethylcyclobenzaprine[1]. Another oxidative pathway involves the formation of Cyclobenzaprine N-oxide[2]. Additionally, cyclobenzaprine undergoes N-glucuronidation, a conjugation reaction catalyzed by UGT1A4 and UGT2B10, to form water-soluble glucuronide conjugates that are excreted in the urine[1].
Metabolic Pathway of Cyclobenzaprine
The metabolic conversion of cyclobenzaprine to its primary metabolites is a critical aspect of its pharmacology. The following diagram illustrates the major metabolic pathways.
References
Comparative Guide to the Quantification of Cyclobenzaprine N-oxide
This guide provides a comparative overview of analytical methodologies for the quantification of Cyclobenzaprine N-oxide, a significant metabolite and degradation product of the muscle relaxant cyclobenzaprine. The accurate measurement of this analyte is crucial for researchers, scientists, and drug development professionals in understanding the metabolism, stability, and pharmacokinetic profile of cyclobenzaprine.
While a formal inter-laboratory study on this compound quantification is not publicly available, this guide synthesizes data from various published studies to offer a comparative perspective on different analytical approaches. The focus is primarily on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most common and sensitive technique for this purpose.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods used for the quantification of cyclobenzaprine and its related compounds, including the N-oxide. It is important to note that most of the detailed validation data found in the literature pertains to the parent drug, cyclobenzaprine.
Table 1: LC-MS/MS Methods for the Quantification of Cyclobenzaprine in Human Plasma
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5][6] | Method 4[7][8] |
| Analyte(s) | Cyclobenzaprine | Cyclobenzaprine | Cyclobenzaprine | Cyclobenzaprine |
| Internal Standard | Escitalopram | Escitalopram | Escitalopram | Amitriptyline |
| Matrix | Human Plasma | Human Plasma | Dog Plasma | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Linearity Range | 0.049 - 29.81 ng/mL | 0.05 - 50 ng/mL | 0.020 - 10.0 ng/mL | 0.25 - 15 ng/mL |
| LLOQ | 0.049 ng/mL | 0.05 ng/mL | 0.020 ng/mL | 0.25 ng/mL |
| Accuracy | Intra-day: ≤ 6.5% Inter-day: ≤ 6.5% | Not explicitly stated | Within 5.6% (RE) | Intra-assay: 90.6-96.7% Inter-assay: 95.2-98.8% |
| Precision | Intra-day: ≤ 6.5% (RSD) Inter-day: ≤ 6.5% (RSD) | Not explicitly stated | Intra- and Inter-day: ≤ 12.8% (RSD) | Intra-assay: 3.1-3.7% Inter-assay: 5.5-6.9% |
| Recovery | Not explicitly stated | 82.88% | Not explicitly stated | 92.8% |
Table 2: HPLC Method for the Quantification of Cyclobenzaprine and its Impurities
| Parameter | Method 5[9] |
| Analyte(s) | Cyclobenzaprine HCl and its impurities (including this compound) |
| Matrix | Semisolid topical formulation |
| Sample Preparation | Dilution |
| Linearity Range | Not explicitly stated for N-oxide |
| LLOQ | Not explicitly stated for N-oxide |
| Accuracy | Validated according to ICH guidelines |
| Precision | Validated according to ICH guidelines |
| Recovery | Not explicitly stated |
Experimental Protocols
Protocol 1: Synthesis of this compound Reference Standard
This compound is commercially available from several suppliers and is often used as a reference standard in analytical studies. For researchers opting for in-house synthesis, a general procedure involves the oxidation of cyclobenzaprine. A detailed, readily reproducible laboratory protocol is not extensively described in the reviewed literature, however, a general approach can be inferred from forced degradation studies.
General Oxidation Procedure:
-
Dissolve cyclobenzaprine hydrochloride in a suitable solvent (e.g., methanol or water).
-
Add an oxidizing agent, such as hydrogen peroxide, to the solution.
-
The reaction may be facilitated by adjusting the pH or by exposure to UV light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the product can be purified using techniques like preparative liquid chromatography.
Note: This is a generalized procedure and would require optimization for yield and purity.
Protocol 2: Quantification of Cyclobenzaprine and this compound in Plasma by LC-MS/MS (A Representative Method)
This protocol is a composite based on the methodologies described in the cited literature[1][2][3][4][5][7].
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample in a polypropylene tube, add 50 µL of internal standard working solution (e.g., Escitalopram in methanol).
-
Add 100 µL of a basifying agent (e.g., 1 M sodium carbonate) and vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., a mixture of hexane and diethyl ether).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 or a cyano (CN) column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Cyclobenzaprine: m/z 276.2 → 216.2
-
This compound: (Requires determination using a reference standard)
-
Internal Standard (e.g., Escitalopram): m/z 325.2 → 109.1
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Simplified degradation pathway of Cyclobenzaprine highlighting N-oxide formation.
References
- 1. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Cyclobenzaprine N-oxide Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Cyclobenzaprine N-oxide reference material. Ensuring the purity of reference standards is critical for the accuracy and reliability of analytical data in pharmaceutical research and development. This document outlines key techniques, presents comparative data, and provides detailed experimental protocols to aid in the selection and implementation of the most appropriate purity assessment strategy.
Introduction to this compound and Its Impurities
Cyclobenzaprine is a skeletal muscle relaxant that is structurally related to tricyclic antidepressants. Its mechanism of action is primarily centered on the brainstem, where it acts as a 5-HT2 receptor antagonist, influencing both gamma (γ) and alpha (α) motor systems to reduce muscle spasms.[1] this compound is a major metabolite and a potential impurity in cyclobenzaprine drug substances and products.[2][3][4] Other potential impurities may arise from the manufacturing process or degradation. A forced degradation study of cyclobenzaprine identified several degradation products, including dibenzosuberenone, amitriptyline, and anthraquinone, in addition to the N-oxide.[2][3][4][5]
Comparative Analysis of Purity Assessment Techniques
The purity of a this compound reference material can be determined using several analytical techniques. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and disadvantages in terms of resolution, speed, sensitivity, and the nature of the quantitative data produced.
Quantitative Data Summary
The following table summarizes representative data from the analysis of a hypothetical batch of this compound reference material using HPLC, UPLC, and qNMR.
| Parameter | HPLC | UPLC | qNMR |
| Purity Assay (% by area) | 99.85% | 99.92% | Not Applicable |
| Absolute Purity (% by mass) | Not Directly Determined | Not Directly Determined | 99.75% |
| Relative Standard Deviation (RSD) for Assay | 0.15% | 0.08% | 0.10% |
| Analysis Time (minutes) | 25 | 8 | 15 |
| Limit of Quantification (LOQ) for Impurities | ~0.05% | ~0.01% | Analyte Dependent |
| Solvent Consumption (mL/analysis) | ~30 | ~8 | ~0.7 |
In-Depth Look at Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of compounds in a mixture.[6] It is a reliable method for determining the purity of pharmaceutical reference materials by separating the main component from its impurities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase and higher operating pressures.[6] This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC.[6]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the determination of the absolute purity of a sample by co-dissolving it with a certified internal standard of known purity.[7][8]
Experimental Protocols
HPLC Method for Purity Assessment
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20-80% B
-
20-22 min: 80% B
-
22-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 290 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound reference material in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
UPLC Method for Purity Assessment
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: 10-90% B
-
6-7 min: 90% B
-
7-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 290 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound reference material in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL.
qNMR Method for Absolute Purity Determination
-
Spectrometer: 400 MHz or higher
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference material into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A single pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9]
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
-
Purity Calculation: The purity of the this compound (P_analyte) is calculated using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: General Workflow for Purity Assessment
Simplified Signaling Pathway of Cyclobenzaprine's Action
Caption: Simplified Cyclobenzaprine Signaling Pathway
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound reference material depends on the specific requirements of the analysis. UPLC offers a significant improvement in speed and resolution for chromatographic purity determination compared to HPLC. For the definitive assignment of absolute purity, qNMR is the method of choice, providing direct quantification without the need for a specific reference standard of the analyte. A combination of these techniques provides a comprehensive characterization of the reference material, ensuring its suitability for its intended use in research and quality control.
References
- 1. droracle.ai [droracle.ai]
- 2. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ijrpr.com [ijrpr.com]
- 7. emerypharma.com [emerypharma.com]
- 8. rssl.com [rssl.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide: LC-MS vs. UPLC-MS for the Analysis of Cyclobenzaprine N-oxide
For researchers, scientists, and drug development professionals engaged in the analysis of cyclobenzaprine and its metabolites, selecting the optimal analytical technique is paramount for achieving accurate and efficient results. This guide provides a detailed comparison of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the quantitative analysis of cyclobenzaprine N-oxide, a significant metabolite and degradation product of the muscle relaxant cyclobenzaprine.[1][2][3]
This compound is formed through the oxidation of the tertiary amine group of the parent drug.[1][2] Its analysis is crucial for understanding the metabolism, pharmacokinetics, and stability of cyclobenzaprine. Both LC-MS and UPLC-MS are powerful techniques for this purpose, yet they offer distinct advantages in terms of speed, resolution, and sensitivity.
Principles and Workflow
Both LC-MS and UPLC-MS couple the separation capabilities of liquid chromatography with the detection power of mass spectrometry. The fundamental workflow involves sample preparation, chromatographic separation, ionization, and mass analysis.
References
A Validated LC-MS/MS Method for Accurate and Precise Quantification of Cyclobenzaprine N-oxide
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Cyclobenzaprine N-oxide, a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method offers high sensitivity and specificity. This guide provides a comprehensive overview of a validated method, presenting its accuracy and precision data, detailed experimental protocols, and a visual representation of the analytical workflow.
Comparative Performance of the Validated LC-MS/MS Method
The following table summarizes the accuracy and precision of a validated LC-MS/MS method for the simultaneous quantification of Cyclobenzaprine, Desmethyl cyclobenzaprine, and this compound. The validation was conducted in accordance with international guidelines (EMA, FDA, and ICH Q2).
| Analyte | Concentration (ng/mL) | Accuracy (Mean Relative Error, %) | Intra-run Precision (CV, %) | Inter-run Precision (CV, %) |
| This compound | LLOQ (0.93) | -1.58 | 4.30 | 8.52 |
| QC low (2.79) | -1.11 | 3.52 | 5.31 | |
| QC medium (476.19) | 1.12 | 1.95 | 3.48 | |
| QC high (714.29) | 0.81 | 1.99 | 3.12 | |
| Cyclobenzaprine | LLOQ (0.93) | -4.48 | 5.37 | 9.04 |
| QC low (2.79) | -3.58 | 2.51 | 5.09 | |
| QC medium (476.19) | 1.40 | 1.34 | 3.31 | |
| QC high (714.29) | 1.39 | 1.31 | 2.87 | |
| Desmethyl cyclobenzaprine | LLOQ (0.93) | -5.73 | 4.88 | 9.71 |
| QC low (2.79) | -4.21 | 2.91 | 5.74 | |
| QC medium (476.19) | 1.90 | 1.58 | 3.25 | |
| QC high (714.29) | 2.02 | 1.48 | 2.98 |
Data sourced from a study on the formulation development of sublingual cyclobenzaprine tablets[1]. LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Experimental Protocol
The following sections detail the methodology for the validated LC-MS/MS quantification of this compound.
Sample Preparation
A simple and efficient protein precipitation method was employed for sample preparation. To 50 µL of the sample, 150 µL of a precipitation solution (acetonitrile/methanol 80/20 (v/v) containing the internal standard) was added. The mixture was vortexed for 10 seconds and centrifuged at 4000 rpm for 3 minutes. The supernatant was then transferred for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis was performed on a high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Separation: A gradient elution was performed on a C18 column.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Mass Spectrometric Detection: The analytes were detected using electrospray ionization in positive ion mode (ESI+). The mass transitions (m/z) monitored were:
-
This compound: Specific precursor and product ions were monitored.
-
Cyclobenzaprine: Specific precursor and product ions were monitored.
-
Desmethyl cyclobenzaprine: Specific precursor and product ions were monitored.
-
Internal Standard: Specific precursor and product ions were monitored.
-
The instrument control and data acquisition were performed using specialized software.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the validated LC-MS/MS method for the quantification of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Logical Relationship of Validation Parameters
The following diagram outlines the relationship between key validation parameters assessed for the analytical method, ensuring its reliability for quantitative analysis.
Caption: Interrelation of key analytical method validation parameters.
References
Safety Operating Guide
Proper Disposal of Cyclobenzaprine N-oxide: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling Cyclobenzaprine N-oxide must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety data.
This compound is a metabolite of the skeletal muscle relaxant cyclobenzaprine and is also considered a potential impurity in commercial preparations.[1] As a pharmaceutical-related compound, its disposal requires careful consideration to mitigate potential hazards.
Summary of Chemical and Safety Data
For quick reference, the key chemical and toxicological properties of this compound and its related compounds are summarized below. This information is critical for a comprehensive understanding of the associated risks.
| Property | Value | Source(s) |
| Chemical Name | 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-oxide | [1][2] |
| CAS Number | 6682-26-4 | [1][3] |
| Molecular Formula | C₂₀H₂₁NO | [1][3] |
| Molecular Weight | 291.39 g/mol | [3][4] |
| Physical Form | White to Off-White Solid | [3] |
| Toxicity (as related hydrochloride) | LD50 Oral - mouse - 250 mg/kg (Toxic if swallowed) | [5] |
| Environmental Hazards | Not classified as a marine pollutant; slightly hazardous for water.[6][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.[5]
-
Hand Protection: Handle with suitable chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[5]
-
Body Protection: An impervious lab coat or protective clothing should be worn.[8]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[2][5]
2. Waste Collection and Storage:
-
Collect waste this compound in a suitable, clearly labeled, and closed container.[5]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]
-
Ensure the container is locked up to prevent unauthorized access.[5]
3. Disposal Method:
-
Professional Disposal Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[8]
-
Incineration: The material may be disposed of by a licensed chemical destruction plant, potentially through controlled incineration with flue gas scrubbing to neutralize harmful decomposition products like carbon oxides and nitrogen oxides.[8][9]
-
Prohibited Disposal Methods:
4. Accidental Release Measures: In the event of a spill:
-
Evacuate personnel from the area.[5]
-
Ensure adequate ventilation.[5]
-
Avoid dust formation.[5]
-
Wear the appropriate PPE as described above.[5]
-
For cleanup, sweep up the spilled solid material and place it in a suitable, closed container for disposal.[5] Avoid creating dust.[5]
-
Prevent the spill from entering drains or waterways.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.accentuate.io [cdn.accentuate.io]
- 6. kmpharma.in [kmpharma.in]
- 7. assets.lgcstandards.com [assets.lgcstandards.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Cyclobenzaprine N-oxide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cyclobenzaprine N-oxide. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves | Inspected prior to use; conforming to EU Directive 89/686/EEC and the standard EN 374 derived from it[1] |
| Fire/flame resistant and impervious clothing | To prevent skin exposure[1][2] | |
| Lab coat | --- | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Use in cases of inadequate ventilation or when dust formation is likely[2][3][4] |
| Self-contained breathing apparatus | For firefighting and major spills[1][2][3][4][5] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood[1][2].
-
Do not eat, drink, or smoke in the handling area[4].
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place[1][4].
-
Store in a cool place[4].
-
Incompatible with strong oxidizing agents[1].
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate potential harm.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][3][4][5].
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention[1][3][4].
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention[1][3][4][6].
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1][2][3][4][6].
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][2][3][4][5].
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas[1][2][3][4].
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear[1][2][3][4].
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.
Accidental Release Measures:
-
Wear appropriate personal protective equipment, including respiratory protection[1][2][3][4].
-
Sweep up the spillage and collect it in a suitable, closed container for disposal[2][3][4].
-
Clean the spill site thoroughly after material pickup is complete[3].
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations[1][6].
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Offer excess and expired materials to a licensed hazardous material disposal company[1].
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
